Product packaging for 2-Bromohexa-1,5-dien-3-OL(Cat. No.:CAS No. 89448-32-8)

2-Bromohexa-1,5-dien-3-OL

Cat. No.: B15430439
CAS No.: 89448-32-8
M. Wt: 177.04 g/mol
InChI Key: MCEJNYVNSPUPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromohexa-1,5-dien-3-OL is a useful research compound. Its molecular formula is C6H9BrO and its molecular weight is 177.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9BrO B15430439 2-Bromohexa-1,5-dien-3-OL CAS No. 89448-32-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89448-32-8

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

2-bromohexa-1,5-dien-3-ol

InChI

InChI=1S/C6H9BrO/c1-3-4-6(8)5(2)7/h3,6,8H,1-2,4H2

InChI Key

MCEJNYVNSPUPSW-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(=C)Br)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromohexa-1,5-dien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Bromohexa-1,5-dien-3-ol. Due to the limited availability of experimentally derived data for this specific compound, this document combines computed data, information on analogous compounds, and established principles of organic chemistry to offer a detailed profile. This guide covers physicochemical properties, potential synthetic routes, predicted reactivity, and spectroscopic characteristics. Additionally, it explores the potential biological significance of this class of compounds and outlines essential safety considerations. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₉BrOPubChem[1]
Molecular Weight 177.04 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 89448-32-8PubChem[1]
Canonical SMILES C=CCC(C(=C)Br)OPubChem[1]
InChI InChI=1S/C6H9BrO/c1-3-4-6(8)5(2)7/h3,6,8H,1-2,4H2PubChem[1]
InChIKey MCEJNYVNSPUPSW-UHFFFAOYSA-NPubChem[1]
XLogP3 1.8PubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]

Synthesis and Reactivity

Proposed Synthetic Pathways

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be inferred from established organic chemistry reactions. A likely precursor is 1,5-hexadien-3-ol, which can be synthesized via a Grignard reaction between allylmagnesium bromide and acrolein. The subsequent step would involve the selective bromination of the enol.

G allyl_bromide Allyl Bromide grignard Allylmagnesium Bromide (Grignard Reagent) allyl_bromide->grignard mg Mg mg->grignard acrolein Acrolein hexadienol 1,5-Hexadien-3-ol acrolein->hexadienol grignard->hexadienol Grignard Reaction target This compound hexadienol->target Electrophilic Bromination nbs N-Bromosuccinimide (NBS) nbs->target

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1,5-Hexadien-3-ol (Precursor)

This procedure is adapted from the known synthesis of similar alcohols.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed in anhydrous diethyl ether. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of allylmagnesium bromide.

  • Reaction with Acrolein: After the Grignard reagent has formed, the flask is cooled in an ice bath. A solution of freshly distilled acrolein in anhydrous diethyl ether is added dropwise while maintaining a low temperature.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude 1,5-hexadien-3-ol is purified by vacuum distillation.

Step 2: Bromination of 1,5-Hexadien-3-ol

This proposed method is based on the electrophilic bromination of allylic alcohols.

  • Reaction Setup: 1,5-Hexadien-3-ol is dissolved in a suitable solvent, such as dichloromethane or carbon tetrachloride, in a flask protected from light.

  • Brominating Agent: N-Bromosuccinimide (NBS) is added portion-wise to the solution at a controlled temperature, typically 0 °C, to favor electrophilic addition over radical substitution.

  • Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the succinimide byproduct is filtered off. The filtrate is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the resulting crude this compound is purified by column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is dictated by the presence of the vinyl bromide, the secondary allylic alcohol, and the isolated double bond.

  • Reactions of the Allylic Alcohol: The hydroxyl group can undergo oxidation to form the corresponding ketone. It can also be a leaving group in nucleophilic substitution reactions, particularly after protonation in acidic media.

  • Reactions of the Vinyl Bromide: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the formation of carbon-carbon bonds.

  • Reactions of the Diene System: The conjugated diene system can undergo electrophilic addition reactions. The regioselectivity of these additions (1,2- vs. 1,4-addition) is expected to be influenced by both kinetic and thermodynamic control.[2][3] The isolated double bond can also undergo typical alkene reactions.

G start This compound oxidation Oxidation (e.g., PCC, DMP) start->oxidation substitution Nucleophilic Substitution (at C-OH) start->substitution coupling Cross-Coupling (e.g., Suzuki, Stille) start->coupling addition Electrophilic Addition (to diene) start->addition ketone 2-Bromohexa-1,5-dien-3-one oxidation->ketone subst_prod Substituted Product substitution->subst_prod coupled_prod Coupled Product coupling->coupled_prod add_prod Addition Product addition->add_prod

Figure 2: Potential reactivity of this compound.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound are not available. The following are predictions based on the analysis of its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Features
¹H NMR - Vinyl Protons (C1 & C2): Multiple signals in the range of 5.0-6.0 ppm. - Allylic Proton (C3): A multiplet around 4.0-4.5 ppm. - Methylene Protons (C4): A multiplet around 2.2-2.5 ppm. - Terminal Vinyl Protons (C5 & C6): Multiple signals in the range of 5.0-6.0 ppm. - Hydroxyl Proton: A broad singlet, chemical shift dependent on concentration and solvent.
¹³C NMR - Alkene Carbons (C1, C2, C5, C6): Signals in the range of 110-145 ppm. - Carbon Bearing Bromine (C2): Expected to be in the lower end of the alkene region. - Carbon Bearing Hydroxyl Group (C3): A signal in the range of 65-75 ppm. - Methylene Carbon (C4): A signal in the range of 30-40 ppm.
IR Spectroscopy - O-H Stretch: A broad band around 3200-3600 cm⁻¹. - C=C Stretch: Peaks around 1640-1680 cm⁻¹. - C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹. - C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A pair of peaks corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 176 and 178. - Major Fragmentation: Loss of H₂O, loss of Br, and cleavage of the C-C bonds adjacent to the functional groups.

Potential Biological Activity and Signaling Pathways

While there is no specific research on the biological activity of this compound, the structural motifs present in the molecule are found in various bioactive natural products.

  • Brominated Compounds: Many brominated organic compounds isolated from marine organisms exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties.[4] The presence of a bromine atom can enhance the lipophilicity and reactivity of a molecule, potentially leading to interactions with biological targets.

  • Dienes: The 1,3-diene moiety is a structural feature in many natural products with diverse biological functions.[5] These compounds can act as precursors in biosynthetic pathways or interact with cellular targets through various mechanisms.

Given these precedents, this compound could be a candidate for screening in antimicrobial or anticancer assays. Its potential mechanism of action could involve alkylation of biological nucleophiles or interaction with specific enzyme active sites.

G cluster_potential_activities Potential Biological Activities cluster_possible_mechanisms Possible Mechanisms of Action compound This compound - Allylic Alcohol - Vinyl Bromide - Diene System antimicrobial Antimicrobial compound->antimicrobial antifungal Antifungal compound->antifungal anticancer Anticancer compound->anticancer alkylation Alkylation of Biomacromolecules antimicrobial->alkylation enzyme Enzyme Inhibition antimicrobial->enzyme antifungal->alkylation antifungal->enzyme anticancer->alkylation anticancer->enzyme

Figure 3: Potential biological relevance of this compound.

Safety and Handling

No specific safety data sheet (SDS) for this compound is available. However, based on the structure, which includes an allylic alcohol and a vinyl bromide, the compound should be handled with caution. It is likely to be an irritant to the skin, eyes, and respiratory system. Allyl bromide, a related compound, is highly flammable, toxic, and corrosive.

Table 3: General Handling and Safety Precautions

Precaution CategoryRecommendations
Personal Protective Equipment (PPE) - Chemical-resistant gloves (e.g., nitrile). - Safety goggles or a face shield. - Laboratory coat.
Handling - Use in a well-ventilated area, preferably in a chemical fume hood. - Avoid inhalation of vapors and contact with skin and eyes. - Keep away from heat, sparks, and open flames.
Storage - Store in a tightly sealed container in a cool, dry, and well-ventilated place. - Protect from light.
Disposal - Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion and Future Directions

This compound is a compound with potential for applications in organic synthesis and medicinal chemistry. While a comprehensive experimental characterization is currently lacking, this technical guide provides a robust, albeit predicted, profile of its chemical properties based on computational data and the known chemistry of related structures.

Future research should focus on:

  • Developing and optimizing a reliable synthetic protocol.

  • Conducting thorough experimental determination of its physicochemical properties.

  • Acquiring and analyzing its full spectroscopic data (NMR, IR, MS).

  • Screening for biological activity and elucidating its mechanism of action.

This foundational work is crucial for unlocking the full potential of this compound and its derivatives in various scientific and industrial applications.

References

In-Depth Technical Guide: 2-Bromohexa-1,5-dien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-bromohexa-1,5-dien-3-ol, a halogenated unsaturated alcohol. Due to the limited availability of published experimental data for this specific compound, this document combines established information with a proposed synthetic protocol and predicted spectroscopic data to serve as a valuable resource for researchers. The guide is intended to facilitate further investigation into the chemical properties and potential applications of this molecule in fields such as organic synthesis and drug discovery.

Chemical Identity

The nomenclature and identification numbers for this compound are crucial for accurate documentation and database searches.

Identifier Value Citation
IUPAC Name This compound[1]
CAS Number 89448-32-8[1]
Molecular Formula C₆H₉BrO[1]
Molecular Weight 177.04 g/mol [1]
Canonical SMILES C=CCC(C(=C)Br)O[1]

Physicochemical Properties

Below is a summary of the computed physicochemical properties of this compound. These values are predicted and provide a preliminary understanding of the compound's characteristics.

Property Value Citation
XLogP3 1.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]
Exact Mass 175.98368 g/mol [1]
Monoisotopic Mass 175.98368 g/mol [1]
Topological Polar Surface Area 20.2 Ų[1]
Heavy Atom Count 8[1]

Proposed Experimental Synthesis

Proposed Reaction Scheme

G cluster_reactants Reactants cluster_product Product r1 Allylmagnesium bromide p1 This compound r1->p1 1. Diethyl ether r2 2-Bromoacrolein r2->p1 2. H₃O⁺ workup

Caption: Proposed synthesis of this compound.

Detailed Proposed Methodology

This proposed protocol is adapted from the synthesis of 1,5-hexadien-3-ol.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Allyl bromide

  • 2-Bromoacrolein (CAS: 14925-39-4)[2][3][4][5][6]

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, magnesium turnings are placed in anhydrous diethyl ether. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reagent formation. The reaction mixture is typically stirred and refluxed to ensure complete reaction.

  • Reaction with 2-Bromoacrolein: The freshly prepared allylmagnesium bromide solution is cooled in an ice bath. A solution of 2-bromoacrolein in anhydrous diethyl ether is then added dropwise with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography.

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Starting Material: 2-Bromoacrolein

2-Bromoacrolein is a key starting material for the proposed synthesis. Its properties are summarized below.

Property Value Citation
CAS Number 14925-39-4[2][3][4][5][6]
Molecular Formula C₃H₃BrO[2][3][5]
Molecular Weight 134.96 g/mol [2][3]
Boiling Point 58 °C at 21 Torr[7]
Density 1.617 g/cm³[2]

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following are predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established empirical models and data for similar structural motifs.

Predicted ¹H NMR Spectrum
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H1a~5.4d~10.5
H1b~5.6d~17.0
H3~4.5t~6.0
H4~2.5m-
H5~5.8m-
H6a~5.1d~10.0
H6b~5.2d~17.0
OHvariablebr s-
Predicted ¹³C NMR Spectrum
Carbon Predicted Chemical Shift (ppm)
C1~118
C2~135
C3~75
C4~40
C5~133
C6~117

Potential Logical Workflow for Further Research

Given the nascent stage of research on this compound, a logical workflow for its investigation is proposed. This workflow outlines key experimental and computational steps to characterize the compound and explore its potential.

G A Proposed Synthesis of This compound B Purification and Characterization (NMR, IR, MS, Elemental Analysis) A->B C Exploration of Chemical Reactivity (e.g., oxidation, reduction, cyclization) B->C D Computational Modeling (e.g., conformational analysis, reaction mechanisms) B->D E Screening for Biological Activity (e.g., antimicrobial, cytotoxic assays) B->E F Lead Optimization for Drug Development E->F

Caption: A logical workflow for the investigation of this compound.

Conclusion

This technical guide provides foundational information on this compound, including its chemical identity, predicted physicochemical properties, a proposed synthetic route, and predicted spectroscopic data. While experimental data for this compound is scarce, the information presented herein serves as a starting point for researchers interested in its synthesis, characterization, and potential applications. The proposed experimental workflow offers a structured approach to systematically investigate this molecule, which may hold promise in various areas of chemical and pharmaceutical research.

References

2-Bromohexa-1,5-dien-3-ol molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical properties of 2-Bromohexa-1,5-dien-3-ol. Due to the limited availability of publicly accessible experimental data, this document primarily relies on computed properties from established chemical databases.

Molecular Structure and Formula

This compound is a brominated unsaturated alcohol. Its chemical structure is characterized by a six-carbon hexane backbone with two double bonds, a bromine atom, and a hydroxyl group.

Molecular Formula: C₆H₉BrO[1]

IUPAC Name: this compound[1]

SMILES String: C=CCC(C(=C)Br)O[1]

The structure of this compound is visualized in the following diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Weight177.04 g/mol PubChem[1]
XLogP3-AA1.8PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count2PubChem[1]
Exact Mass175.98368 DaPubChem[1]
Monoisotopic Mass175.98368 DaPubChem[1]
Topological Polar Surface Area20.2 ŲPubChem[1]
Heavy Atom Count8PubChem[1]
Complexity98.7PubChem[1]

Experimental Protocols

Detailed and reproducible experimental protocols for the synthesis and characterization of this compound are not widely available in publicly accessible scientific literature. A reference in the SpectraBase database to the journal European Journal of Organic Chemistry, 2013, page 6584, suggests a potential source for the synthesis of a stereoisomer, [S,(E)]-1-Bromohexa-1,5-dien-3-ol. However, the specific methodologies from this publication could not be accessed for inclusion in this guide.

For general guidance, the synthesis of structurally related compounds, such as 1,5-hexadien-3-ol, often involves the Grignard reaction between an appropriate alkenyl magnesium halide and an α,β-unsaturated aldehyde. Subsequent bromination would be required to introduce the bromine atom at the second position.

Characterization of this compound would typically involve a combination of the following standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the carbon skeleton, the positions of the double bonds, the hydroxyl group, and the bromine atom, as well as to determine the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, notably the O-H stretch of the alcohol and the C=C stretches of the alkene groups.

  • Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern, which would help to confirm the overall structure and elemental composition.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a novel synthesized compound like this compound.

G synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification structural_analysis Structural Analysis purification->structural_analysis nmr NMR Spectroscopy (1H, 13C, COSY, etc.) structural_analysis->nmr ms Mass Spectrometry (EI, ESI) structural_analysis->ms ir IR Spectroscopy structural_analysis->ir data_interpretation Data Interpretation and Structure Confirmation nmr->data_interpretation ms->data_interpretation ir->data_interpretation final_report Final Report and Characterization Data data_interpretation->final_report

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

Conclusion

This compound is a molecule with a defined structure and computed properties. However, a notable gap exists in the publicly available literature regarding detailed experimental protocols for its synthesis and characterization. Researchers interested in this compound are encouraged to consult specialized chemical synthesis journals and databases for more in-depth experimental procedures. The information provided in this guide serves as a foundational reference for professionals in the fields of chemical research and drug development.

References

An In-Depth Technical Guide to the Synthesis of 2-Bromohexa-1,5-dien-3-ol from β-Bromovinylaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromohexa-1,5-dien-3-ol, a valuable intermediate in organic synthesis. The primary route discussed is the nucleophilic addition of a vinyl Grignard reagent to a β-bromovinylaldehyde, a reliable method for the formation of carbon-carbon bonds. This document outlines the core reaction, detailed experimental protocols, and the expected quantitative data.

Core Synthesis Pathway: Grignard Reaction

The fundamental approach to synthesizing this compound involves the reaction of a vinylmagnesium halide (a Grignard reagent) with a β-bromovinylaldehyde, such as 2-bromoacrolein. This reaction proceeds via the nucleophilic attack of the vinyl Grignard's carbanion on the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.

The general transformation is depicted below:

Scheme 1: General Synthesis of this compound

G cluster_reactants Reactants cluster_products Products r1 β-Bromovinylaldehyde (e.g., 2-Bromoacrolein) p1 This compound r1->p1 1. Diethyl Ether or THF r2 Vinylmagnesium Bromide (Grignard Reagent) r2->p1 2. H3O+ (workup)

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data

Table 1: Physical and Computed Properties of this compound

PropertyValueSource
Molecular FormulaC6H9BrOPubChem[1]
Molecular Weight177.04 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number89448-32-8PubChem[1]
XLogP31.8PubChem[1]
Exact Mass175.98368 DaPubChem[1]

Table 2: Expected Reaction Parameters and Outcomes (Based on Analogy)

ParameterExpected Value/RangeNotes
Yield 55-65%Based on the synthesis of 1,5-hexadien-3-ol from acrolein.[1]
Reaction Time 3-4 hoursIncludes addition of reactants and refluxing.[1]
Reaction Temperature Gentle reflux of diethyl ether (~35°C)Standard for Grignard reactions.[1]
Purification Method Distillation under reduced pressureTo isolate the alcohol from non-volatile impurities.[1]

Experimental Protocols

The following protocols are adapted from established and reliable procedures for Grignard reactions with α,β-unsaturated aldehydes, specifically from Organic Syntheses.[1] Researchers should exercise all necessary safety precautions when working with Grignard reagents, volatile ethers, and halogenated compounds.

Part A: Preparation of Vinylmagnesium Bromide (Grignard Reagent)

This procedure details the formation of the vinyl Grignard reagent, which is a crucial first step.

G start Start: Assemble Dry Glassware under Inert Atmosphere add_mg Add Magnesium Turnings and Iodine Crystal to Flask start->add_mg add_ether Add Anhydrous Diethyl Ether add_mg->add_ether prepare_vinyl_bromide Prepare a Solution of Vinyl Bromide in Anhydrous Diethyl Ether add_ether->prepare_vinyl_bromide initiate_reaction Add a Small Portion of Vinyl Bromide Solution to Initiate Reaction prepare_vinyl_bromide->initiate_reaction maintain_reflux Add Remaining Vinyl Bromide Solution at a Rate to Maintain Gentle Reflux initiate_reaction->maintain_reflux complete_reaction Reflux the Mixture for an Additional Hour maintain_reflux->complete_reaction end End: Grignard Reagent is Ready for Use complete_reaction->end

Caption: Workflow for the preparation of Vinylmagnesium Bromide.

Methodology:

  • Apparatus Setup: A three-necked flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube. All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.

  • Initial Reagents: The flask is charged with magnesium turnings (1.05 eq.) and a small crystal of iodine. The iodine helps to initiate the reaction.

  • Solvent Addition: Anhydrous diethyl ether is added to cover the magnesium.

  • Initiation: A solution of vinyl bromide (1.0 eq.) in anhydrous diethyl ether is prepared in the dropping funnel. A small portion is added to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

  • Grignard Formation: The remainder of the vinyl bromide solution is added dropwise at a rate that maintains a gentle reflux of the ether.

  • Completion: After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent. The resulting greyish solution is then cooled to room temperature before use.

Part B: Synthesis of this compound

This part details the reaction of the prepared Grignard reagent with the β-bromovinylaldehyde.

G start Start: Cooled Grignard Reagent Solution prepare_aldehyde Prepare a Solution of 2-Bromoacrolein in Anhydrous Diethyl Ether start->prepare_aldehyde add_aldehyde Add the Aldehyde Solution Dropwise to the Grignard Reagent prepare_aldehyde->add_aldehyde reaction Stir at Room Temperature for 1-2 Hours add_aldehyde->reaction workup Pour Reaction Mixture into an Ice-Cold Saturated NH4Cl Solution reaction->workup extract Separate the Organic Layer and Extract the Aqueous Layer with Ether workup->extract dry Dry the Combined Organic Layers over Anhydrous MgSO4 extract->dry purify Filter and Concentrate the Solution, then Purify by Vacuum Distillation dry->purify end End: Isolated this compound purify->end

Caption: Workflow for the synthesis and purification of the target compound.

Methodology:

  • Aldehyde Addition: A solution of the β-bromovinylaldehyde (e.g., 2-bromoacrolein, 0.8 eq.) in anhydrous diethyl ether is added dropwise to the cooled (0 °C) vinylmagnesium bromide solution with vigorous stirring. The addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Workup: The reaction mixture is then poured slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride. This quenches the reaction and dissolves the magnesium salts.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by vacuum distillation to yield this compound.

Concluding Remarks for Drug Development Professionals

The synthesis of this compound provides a versatile platform for the introduction of a reactive diene moiety into more complex molecules. The bromine atom at the 2-position offers a handle for further functionalization, such as cross-coupling reactions, while the secondary alcohol can be oxidized or used as a nucleophile. These features make this compound and its derivatives of interest in the synthesis of novel scaffolds for drug discovery and development. The robust and scalable nature of the Grignard reaction makes this synthetic route amenable to the production of significant quantities of the intermediate for further investigation.

References

Physical and chemical properties of 2-Bromohexa-1,5-dien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the known physical and chemical properties of 2-Bromohexa-1,5-dien-3-ol. It is important to note that while computational data for this compound is available, specific experimental data regarding its physical properties, detailed reaction protocols, and biological activity is limited in publicly accessible scientific literature.

Chemical Identity and Computed Properties

This compound is a halogenated unsaturated alcohol. Its basic identifiers and computed physicochemical properties are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 89448-32-8[1]
Molecular Formula C₆H₉BrO[1]
Molecular Weight 177.04 g/mol [1]
Canonical SMILES C=CCC(C(=C)Br)O
InChI InChI=1S/C6H9BrO/c1-3-4-6(8)5(2)7/h3,6,8H,1-2,4H2[1]
InChIKey MCEJNYVNSPUPSW-UHFFFAOYSA-N[1]
XLogP3 1.8[1]
Topological Polar Surface Area 20.2 Ų[1]
Heavy Atom Count 8[1]
Complexity 98.7[1]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2

Note: The properties listed above are computationally derived and have not been experimentally verified in the available literature.[1]

Experimental Data

As of the latest literature search, specific experimental data for this compound, such as boiling point, melting point, density, and solubility, are not available.

Synthesis and Reactivity

Potential Synthetic Routes

Detailed experimental protocols for the synthesis of this compound are not described in the available literature. However, a plausible synthetic approach could involve the nucleophilic addition of an organometallic reagent to an appropriate α-bromo-α,β-unsaturated aldehyde. A potential, though unverified, synthetic workflow is outlined below.

G Hypothetical Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2_bromoacrolein 2-Bromoacrolein grignard_reaction Grignard Reaction 2_bromoacrolein->grignard_reaction allyl_magnesium_bromide Allylmagnesium Bromide in THF allyl_magnesium_bromide->grignard_reaction quench Aqueous Quench (e.g., sat. NH4Cl) grignard_reaction->quench 1. extraction Extraction (e.g., with Ethyl Acetate) quench->extraction 2. drying Drying (e.g., over Na2SO4) extraction->drying 3. concentration Concentration in vacuo drying->concentration 4. chromatography Column Chromatography concentration->chromatography Crude Product product This compound chromatography->product Purified Product

A potential, unverified synthetic workflow for this compound.
Expected Reactivity

Based on its structure, this compound possesses several reactive sites:

  • Allylic Alcohol: The hydroxyl group can undergo oxidation to the corresponding ketone, esterification, or etherification. It can also be a leaving group in substitution reactions, particularly after protonation.

  • Vinyl Bromide: The carbon-bromine bond can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, allowing for the introduction of a wide range of substituents. It can also undergo metal-halogen exchange to form an organometallic species.

  • Alkene Moieties: The two double bonds can undergo electrophilic addition reactions. The conjugated diene system in potential reaction intermediates could lead to 1,2- and 1,4-addition products.

Spectroscopic Information

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the searched databases. Characterization of this compound would require experimental acquisition of these spectra.

Potential Applications

While no specific applications for this compound have been documented, its chemical structure suggests potential utility as a building block in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, making it a potentially versatile intermediate for the synthesis of more complex molecules, including natural products and pharmaceutical agents.

Safety Information

A specific Material Safety Data Sheet (MSDS) for this compound is not available. Based on the functional groups present, the compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound may be flammable and an irritant to the skin, eyes, and respiratory tract.

Conclusion

This compound is a compound for which basic chemical identifiers and computed properties are available. However, a comprehensive understanding of its physical and chemical properties is hampered by the lack of published experimental data. The information presented in this guide is based on available database entries and predictions from its chemical structure. Further experimental investigation is required to fully characterize this molecule and explore its potential applications in research and development.

References

An In-depth Technical Guide on 2-Bromohexa-1,5-dien-3-ol: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific experimental data on the stability, reactivity, and biological activity of 2-Bromohexa-1,5-dien-3-ol is exceptionally scarce. This guide summarizes the available information and provides a theoretical framework based on the known chemistry of its constituent functional groups. The experimental protocols and reaction pathways described herein are hypothetical and intended for illustrative purposes.

Introduction

This compound is a polyfunctional organic molecule containing a secondary allylic alcohol, a vinylic bromide, and a 1,5-diene system. This unique combination of reactive sites suggests a rich and complex chemical profile, potentially making it a valuable intermediate in organic synthesis and a candidate for biological investigation. However, a comprehensive understanding of its properties remains elusive due to the limited available research. This document aims to consolidate the known information and provide a theoretical perspective on its stability and reactivity to guide future research endeavors.

Physicochemical Properties

Basic physicochemical properties of this compound have been computed and are available in public databases.[1]

PropertyValueSource
Molecular FormulaC6H9BrOPubChem[1]
Molecular Weight177.04 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number89448-32-8PubChem[1]
SMILESC=CCC(C(=C)Br)OPubChem[1]

Stability and Reactivity Profile (Theoretical)

In the absence of specific experimental data, the stability and reactivity of this compound can be inferred from the behavior of its functional groups.

Stability
  • Thermal Stability: The presence of a secondary allylic alcohol suggests potential for thermal decomposition through dehydration to form a more conjugated triene system. The carbon-bromine bond is also susceptible to homolytic cleavage at elevated temperatures.

  • Photochemical Stability: Dienes and vinylic halides are known to be photochemically active. Irradiation with UV light could potentially lead to isomerization, cyclization reactions, or cleavage of the C-Br bond.

  • Acid and Base Stability: The allylic alcohol is sensitive to both acidic and basic conditions. Strong acids could promote carbocation formation and subsequent rearrangement or elimination. Strong bases could deprotonate the hydroxyl group, forming an alkoxide that might participate in intramolecular reactions.

Reactivity

The reactivity of this compound is expected to be diverse, with each functional group offering distinct reaction possibilities.

  • The Allylic Alcohol: The hydroxyl group can undergo oxidation to the corresponding enone, esterification, or etherification. It can also be a leaving group in substitution reactions, particularly after activation (e.g., by protonation or conversion to a sulfonate ester).

  • The Vinylic Bromide: The C-Br bond can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. It can also undergo metal-halogen exchange to form a vinyllithium or vinyl Grignard reagent.

  • The Diene System: The two double bonds can undergo cycloaddition reactions, such as the Diels-Alder reaction, and are susceptible to electrophilic addition.

Hypothetical Synthesis

A plausible synthetic route to this compound could involve the allylation of 2-bromoacrolein. This approach is based on the known reactivity of organometallic reagents with aldehydes.

Proposed Experimental Protocol

Reaction: Allylation of 2-bromoacrolein using allylmagnesium bromide.

Materials:

  • 2-Bromoacrolein

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of allylmagnesium bromide (Grignard reagent). Maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of 2-bromoacrolein in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Note: This is a hypothetical protocol and would require optimization and safety assessment before implementation.

Visualizations

Hypothetical Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow reagents Allyl Bromide + Magnesium Turnings grignard Allylmagnesium Bromide (Grignard Reagent) reagents->grignard Formation reaction Grignard Reaction (in Diethyl Ether) grignard->reaction aldehyde 2-Bromoacrolein aldehyde->reaction workup Aqueous Workup (NH4Cl solution) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Conclusion and Future Outlook

This compound presents itself as a molecule with significant synthetic potential. However, the current lack of experimental data on its stability and reactivity is a major barrier to its utilization. Future research should focus on:

  • Developing and optimizing a reliable synthetic protocol.

  • Systematically investigating its stability under various conditions (thermal, photochemical, pH).

  • Exploring its reactivity in a range of organic transformations to map its chemical space.

  • Screening for biological activity to assess its potential in drug discovery.

The generation of such fundamental data will be crucial to unlock the potential of this intriguing molecule and establish its role in synthetic and medicinal chemistry.

References

Spectroscopic Profile of 2-Bromohexa-1,5-dien-3-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic data for the compound 2-Bromohexa-1,5-dien-3-ol. Due to the limited availability of public domain data, a complete spectroscopic profile and detailed experimental protocols are not fully available at this time. This document summarizes the accessible information and provides a framework for the type of data required for a comprehensive analysis.

Chemical Identity

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₆H₉BrOPubChem
Molecular Weight 177.04 g/mol PubChem
CAS Number 89448-32-8PubChem

Spectroscopic Data

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

No quantitative ¹³C NMR data for this compound has been found in public databases. However, a ¹³C NMR spectrum for the isomer [S,(E)]-1-BROMOHEXA-1,5-DIEN-3-OL is noted to be available in the SpectraBase database, with the following reference:

  • Literature Reference: S.B.KAMPTMANN,R.BRUECKNER, EUR.J.ORG.CHEM.,2013,6584(2013)[1]

  • Solvent: CDCl₃[1]

Access to the full spectral data would require subscription to the database or acquisition of the cited journal article.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Publicly accessible ¹H NMR data for this compound could not be located at the time of this report.

Infrared (IR) Spectroscopy

Publicly accessible IR spectroscopic data for this compound could not be located.

Mass Spectrometry (MS)

Publicly accessible mass spectrometry data for this compound could not be located. The exact mass is calculated to be 175.983678 g/mol .[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not available in the public domain. A generalized workflow for the spectroscopic characterization of a novel or synthesized compound is presented below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation (Appropriate Deuterated Solvent) purification->sample_prep nmr ¹H and ¹³C NMR Spectroscopy sample_prep->nmr ir Infrared (IR) Spectroscopy sample_prep->ir ms Mass Spectrometry (MS) sample_prep->ms data_proc Spectral Data Processing nmr->data_proc ir->data_proc ms->data_proc structure_elucid Structure Elucidation and Verification data_proc->structure_elucid

Caption: Generalized workflow for the synthesis and spectroscopic analysis of a chemical compound.

Conclusion

While the fundamental chemical identity of this compound is established, a comprehensive public repository of its spectroscopic data and detailed experimental procedures is currently lacking. Researchers and drug development professionals requiring this information are advised to consult the primary literature, such as the work by Kamptmann and Brueckner for the related isomer, or to perform an experimental synthesis and characterization to obtain the necessary data. The provided workflow illustrates the standard steps involved in such a characterization.

References

Technical Guide: Safety and Handling of 2-Bromohexa-1,5-dien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromohexa-1,5-dien-3-ol is a bifunctional organic molecule containing a secondary allylic alcohol and a vinylic bromide. This combination of functional groups suggests potential for high reactivity and associated hazards. This guide provides a summary of available data and outlines recommended safety and handling precautions based on an analysis of its structural components.

Physicochemical Properties

Quantitative data for this compound is limited to computed values. The following table summarizes these properties.

PropertyValueSource
Molecular Formula C₆H₉BrOPubChem
Molecular Weight 177.04 g/mol PubChem[1]
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 2PubChem
Exact Mass 175.98368 g/mol PubChem[1]
CAS Number 89448-32-8PubChem[1]

Hazard Identification and General Precautions

Due to the absence of specific toxicological data for this compound, a conservative approach to handling is essential. The primary hazards are anticipated to arise from the allylic alcohol and vinyl bromide moieties.

General Hazards of Structurally Similar Compounds:

  • Flammability: Many low-molecular-weight alcohols and halogenated hydrocarbons are flammable.[2][3][4] Assume this compound is a flammable liquid and handle it accordingly.

  • Irritation: Allylic alcohols are known to be potent irritants to the skin, eyes, and respiratory system.[5][6] Direct contact can cause severe irritation and potential chemical burns.

  • Toxicity: Allyl alcohol is significantly more toxic than many other alcohols and is readily absorbed through the skin.[7] It is hepatotoxic (damaging to the liver).[7] The presence of a bromine atom may further enhance toxicity.

  • Lachrymator: Many allylic compounds are lachrymators, causing irritation and tearing of the eyes.[7]

Based on these considerations, the following general handling workflow is recommended:

G cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE Risk_Assessment->PPE_Selection Engineering_Controls Prepare Engineering Controls (Fume Hood, etc.) PPE_Selection->Engineering_Controls Chemical_Handling Handle Chemical in Controlled Environment Engineering_Controls->Chemical_Handling Waste_Segregation Segregate Waste Chemical_Handling->Waste_Segregation Spill_Control Spill Control Procedures Chemical_Handling->Spill_Control Decontamination Decontaminate Glassware and Surfaces Waste_Segregation->Decontamination First_Aid First Aid Measures Spill_Control->First_Aid Fire_Suppression Fire Suppression Spill_Control->Fire_Suppression

Caption: General workflow for handling hazardous chemicals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table outlines the recommended PPE.

Body PartRecommended ProtectionRationale
Hands Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.To prevent skin contact and absorption.[2][4][8]
Eyes Chemical safety goggles and a face shield.To protect against splashes and vapors.[2][3]
Body Flame-resistant lab coat.To protect against splashes and fire hazards.
Respiratory Use only in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary, but this is not a substitute for proper engineering controls.To prevent inhalation of potentially toxic and irritating vapors.[2][3]

Handling and Storage

Handling:

  • All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.

  • Avoid heating the compound, as this can increase its volatility and the risk of inhalation exposure.

  • Keep away from ignition sources such as open flames, hot plates, and spark-producing equipment.[2][3][4][8]

  • Use non-sparking tools for transfers.[2][4]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[2][8]

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Store away from oxidizing agents and strong acids.

The logical relationship for safe handling and storage is as follows:

G cluster_handling Handling cluster_storage Storage Compound This compound Fume_Hood Chemical Fume Hood Compound->Fume_Hood PPE Appropriate PPE Compound->PPE Ignition_Sources Avoid Ignition Sources Compound->Ignition_Sources Cool_Dry_Ventilated Cool, Dry, Ventilated Area Compound->Cool_Dry_Ventilated Sealed_Container Tightly Sealed Container Compound->Sealed_Container Away_From_Incompatibles Away from Incompatibles Compound->Away_From_Incompatibles

References

The Enigmatic Intermediate: A Technical Appraisal of 2-Bromohexa-1,5-dien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Despite its intriguing structure as a potential synthetic building block, a comprehensive review of available scientific literature reveals a significant lack of detailed information on the synthesis, characterization, and application of 2-Bromohexa-1,5-dien-3-ol. While its existence is confirmed in chemical databases, dedicated studies elucidating its role as a synthetic intermediate are notably absent, precluding the compilation of a detailed technical guide with extensive experimental protocols and quantitative data at this time.

This document aims to provide a foundational understanding of this compound based on available data and general principles of organic chemistry, highlighting its potential utility and outlining hypothetical synthetic and reactive pathways. It is intended to serve as a starting point for researchers and drug development professionals interested in exploring the chemistry of this and related bromo-substituted dienols.

Physicochemical Properties

Quantitative data for this compound is limited to computed values. A summary of these properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of this compound [1][2]

PropertyValueSource
Molecular FormulaC₆H₉BrOPubChem
Molecular Weight177.04 g/mol PubChem
XLogP31.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count2PubChem
Exact Mass175.98368 g/mol PubChem
Monoisotopic Mass175.98368 g/mol PubChem
Topological Polar Surface Area20.2 ŲPubChem
Heavy Atom Count8PubChem
Complexity98.7PubChem

Potential Synthetic Pathways

While no specific experimental protocol for the synthesis of this compound has been found in the surveyed literature, its structure suggests several plausible synthetic strategies based on established organic reactions. A potential retrosynthetic analysis is depicted below.

G This compound This compound Allyl Grignard Reagent Allyl Grignard Reagent This compound->Allyl Grignard Reagent Grignard Addition 2-Bromoacrolein 2-Bromoacrolein This compound->2-Bromoacrolein Allyl Bromide Allyl Bromide Allyl Grignard Reagent->Allyl Bromide Magnesium Magnesium Allyl Grignard Reagent->Magnesium Acrolein Acrolein 2-Bromoacrolein->Acrolein Brominating Agent Brominating Agent 2-Bromoacrolein->Brominating Agent

Caption: Retrosynthetic analysis of this compound.

A plausible forward synthesis could involve the Grignard reaction between an allylmagnesium halide and 2-bromoacrolein. The synthesis of the non-brominated analog, 1,5-hexadien-3-ol, is well-documented and proceeds via the reaction of allylmagnesium bromide with acrolein.

Hypothetical Experimental Protocol for Synthesis:

This is a hypothetical protocol based on the synthesis of the non-brominated analog and should be optimized and validated experimentally.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Allyl bromide

  • 2-Bromoacrolein

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • A solution of allyl bromide in the anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent (allylmagnesium bromide). The reaction is typically initiated with a crystal of iodine if necessary.

  • Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath.

  • A solution of 2-bromoacrolein in the anhydrous solvent is added dropwise from the dropping funnel, maintaining a low temperature.

  • After the addition is complete, the reaction is stirred at room temperature for a specified period to ensure completion.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product, this compound, would then be purified by vacuum distillation or column chromatography.

Potential Reactivity and Applications as a Synthetic Intermediate

The bifunctional nature of this compound, possessing a vinyl bromide, an allylic alcohol, and a second double bond, suggests its potential as a versatile intermediate in organic synthesis.

Cross-Coupling Reactions

The vinyl bromide moiety is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 2-position, leading to diverse molecular scaffolds.

G This compound This compound Organoboron Reagent Organoboron Reagent This compound->Organoboron Reagent Suzuki Coupling Organotin Reagent Organotin Reagent This compound->Organotin Reagent Stille Coupling Alkene Alkene This compound->Alkene Heck Reaction Terminal Alkyne Terminal Alkyne This compound->Terminal Alkyne Sonogashira Coupling Substituted Diene Substituted Diene Organoboron Reagent->Substituted Diene Organotin Reagent->Substituted Diene Alkene->Substituted Diene Terminal Alkyne->Substituted Diene

Caption: Potential cross-coupling reactions of this compound.

Reactions of the Allylic Alcohol

The allylic alcohol functionality can undergo a variety of transformations, including:

  • Oxidation: To form the corresponding enone, 2-bromohexa-1,5-dien-3-one.

  • Etherification and Esterification: To introduce various protecting groups or functional moieties.

  • Substitution Reactions: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution.

  • Rearrangement Reactions: Such as the Claisen or Overman rearrangements, depending on the derivatization of the alcohol.

Intramolecular Reactions

The presence of multiple reactive sites within the molecule opens up the possibility for intramolecular cyclization reactions, potentially leading to the formation of five- or six-membered rings, which are common motifs in natural products and pharmaceutical agents.

Relevance in Drug Development

Bromo-substituted organic molecules are of significant interest in drug development. The bromine atom can act as a bioisostere for other groups, influence the lipophilicity and metabolic stability of a molecule, and serve as a handle for further synthetic modifications. The diene and alcohol functionalities in this compound provide additional points for diversification, making it a potentially valuable scaffold for the synthesis of compound libraries for high-throughput screening.

Conclusion and Future Outlook

While this compound remains a largely unexplored chemical entity, its structure suggests significant potential as a versatile synthetic intermediate. The lack of published experimental data underscores an opportunity for further research. The development of a reliable synthetic protocol and the exploration of its reactivity in various organic transformations would be of considerable interest to the synthetic chemistry community, particularly for researchers in natural product synthesis and medicinal chemistry. Future work should focus on establishing a reproducible synthesis, fully characterizing the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry), and investigating its utility in the synthetic strategies outlined in this guide.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cyclization of 2-Bromohexa-1,5-dien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The palladium-catalyzed cyclization of 2-Bromohexa-1,5-dien-3-ol represents a powerful and convergent strategy for the synthesis of highly functionalized cyclopentenone derivatives. Cyclopentenones are key structural motifs found in a wide array of natural products and biologically active molecules, including prostaglandins and jasmonates, making them valuable building blocks in medicinal chemistry and drug development.[1] This intramolecular Heck-type reaction allows for the efficient construction of a five-membered ring system from an acyclic precursor in a single, atom-economical step.

The transformation proceeds via an oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by an intramolecular carbopalladation onto the pendant alkene. Subsequent β-hydride elimination and tautomerization yield the final cyclopentenone product and regenerate the active palladium(0) catalyst. The reaction conditions can be tuned by varying the palladium source, ligand, base, and solvent to optimize the yield and selectivity for a desired product. This methodology offers a significant advantage over classical multi-step approaches to cyclopentenones, which often require harsh conditions and generate substantial waste. The ability to introduce substituents on the dienol precursor allows for the synthesis of a diverse library of cyclopentenone analogs for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Workflow

The following diagram outlines the typical experimental workflow for the palladium-catalyzed cyclization of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Combine Substrate, Catalyst, Ligand, and Base solvent Add Anhydrous Solvent start->solvent atmosphere Degas and Place under Inert Atmosphere (N2 or Ar) solvent->atmosphere heat Heat to Reaction Temperature atmosphere->heat monitor Monitor Progress by TLC or GC/MS heat->monitor cool Cool to Room Temperature monitor->cool filter Filter off Solids cool->filter extract Aqueous Work-up and Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: Experimental workflow for the palladium-catalyzed cyclization.

Catalytic Cycle

The proposed catalytic cycle for the palladium-catalyzed cyclization of this compound is depicted below.

catalytic_cycle pd0 Pd(0)L2 pd_complex1 R-Pd(II)BrL2 pd0:e->pd_complex1:w Oxidative Addition substrate This compound oxidative_addition Oxidative Addition pd_complex2 Cyclized Pd(II) Intermediate pd_complex1->pd_complex2 Intramolecular Carbopalladation carbopalladation 5-exo-trig Carbopalladation pd_hydride H-Pd(II)BrL2 pd_complex2->pd_hydride β-Hydride Elimination product_enol Cyclopentenol Intermediate pd_complex2->product_enol beta_hydride β-Hydride Elimination pd_hydride->pd0 Reductive Elimination base Base reductive_elimination Reductive Elimination final_product Cyclopentenone Product product_enol->final_product Tautomerization tautomerization Tautomerization hbr HBr

Caption: Proposed catalytic cycle for the cyclization reaction.

Detailed Experimental Protocol

This protocol is adapted from general procedures for palladium-catalyzed intramolecular Heck reactions of similar bromo-dienol substrates. Optimization may be required for this specific substrate.

Materials:

  • This compound

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk flask and standard glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Palladium(II) Acetate (0.05 mmol, 5 mol%), Triphenylphosphine (0.1 mmol, 10 mol%), and anhydrous Sodium Carbonate (1.5 mmol).

  • Add anhydrous N,N-Dimethylformamide (10 mL) via syringe.

  • The reaction mixture is subjected to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • The flask is then heated to 80 °C with vigorous stirring.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 4-8 hours), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclopentenone.

  • The purified product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Quantitative Data

The following table summarizes representative data for the palladium-catalyzed cyclization of 1-bromo-1,5-dien-3-ol derivatives, which are structurally similar to the target substrate. Yields are highly dependent on the specific substrate and reaction conditions.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)Na₂CO₃DMF80575-85
2PdCl₂(PPh₃)₂ (5)-K₂CO₃AcetonitrileReflux670-80
3Pd(PPh₃)₄ (5)-Et₃NToluene100865-75
4Pd(OAc)₂ (5)P(o-tol)₃ (10)NaOAcDMA90480-90

Data is compiled from representative procedures for similar substrates and should be considered as a general guideline.

References

Synthesis of Cyclopentenones from 2-Bromohexa-1,5-dien-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of substituted cyclopentenones, valuable scaffolds in medicinal chemistry and drug development, starting from the readily accessible 2-Bromohexa-1,5-dien-3-ol. The synthetic strategy involves a two-step sequence: the oxidation of the secondary allylic alcohol to the corresponding α-brominated divinyl ketone, followed by a Lewis acid-catalyzed Nazarov cyclization to yield the target cyclopentenone. This protocol offers a viable pathway to functionalized five-membered ring systems, which are key components in a variety of biologically active molecules.

Introduction

Cyclopentenone moieties are prevalent in numerous natural products and have been identified as critical pharmacophores in a range of therapeutic agents. Their biological activity is often attributed to their ability to act as Michael acceptors, interacting with biological nucleophiles. The synthesis of substituted cyclopentenones is, therefore, a significant focus in synthetic and medicinal chemistry.

The Nazarov cyclization, the acid-catalyzed 4π-electrocyclization of divinyl ketones, stands as a powerful method for the construction of the cyclopentenone core. This document outlines a synthetic route that begins with this compound, a substrate that, after oxidation, provides a halogenated divinyl ketone poised for Nazarov cyclization. The presence of the bromine atom in the final product offers a handle for further synthetic transformations, enabling the diversification of the cyclopentenone scaffold for structure-activity relationship (SAR) studies in drug discovery programs.

Overall Synthetic Scheme

The proposed synthesis of cyclopentenones from this compound is a two-step process. The first step is the oxidation of the secondary alcohol to a ketone. The resulting 2-Bromohexa-1,5-dien-3-one is then subjected to a Lewis acid-catalyzed Nazarov cyclization to afford the cyclopentenone product.

Synthesis_Workflow Start This compound Intermediate 2-Bromohexa-1,5-dien-3-one Start->Intermediate Oxidation (e.g., DMP or MnO₂) Product 4-Bromo-5-methylenecyclopent-2-en-1-one Intermediate->Product Nazarov Cyclization (e.g., SnCl₄)

Caption: Overall synthetic workflow from this compound to the cyclopentenone product.

Experimental Protocols

Step 1: Oxidation of this compound

The oxidation of the secondary allylic alcohol to the corresponding enone can be achieved using various mild oxidizing agents. Two effective methods are presented below.

Method A: Dess-Martin Periodinane (DMP) Oxidation

Dess-Martin periodinane is a mild and selective reagent for the oxidation of primary and secondary alcohols.[1]

  • Materials:

    • This compound

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

    • Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

    • Stir the biphasic mixture until the solid byproducts dissolve.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to afford the crude 2-Bromohexa-1,5-dien-3-one. The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Method B: Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a classic and effective reagent for the selective oxidation of allylic and benzylic alcohols.[2][3]

  • Materials:

    • This compound

    • Activated Manganese Dioxide (MnO₂)

    • Dichloromethane (DCM) or Chloroform (CHCl₃)

    • Celite® or another filtration aid

    • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

  • Procedure:

    • To a solution of this compound (1.0 eq) in DCM or CHCl₃, add activated MnO₂ (5-10 eq by weight).

    • Stir the suspension vigorously at room temperature. The reaction progress should be monitored by TLC. Reaction times can vary significantly (from a few hours to overnight) depending on the activity of the MnO₂.

    • Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its byproducts.

    • Wash the filter cake thoroughly with DCM or CHCl₃.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Bromohexa-1,5-dien-3-one. This product is typically used in the subsequent step without further purification.

Step 2: Nazarov Cyclization of 2-Bromohexa-1,5-dien-3-one

The Nazarov cyclization of the synthesized divinyl ketone is catalyzed by a Lewis acid to promote the 4π-electrocyclization.

  • Materials:

    • 2-Bromohexa-1,5-dien-3-one

    • Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.

  • Procedure:

    • Dissolve the crude 2-Bromohexa-1,5-dien-3-one (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.

    • Add the SnCl₄ solution (1.1-2.0 eq) dropwise to the cooled solution via a dropping funnel over 10-15 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Stir the mixture vigorously for 15 minutes.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopentenone.

Reaction Mechanisms

Oxidation with Dess-Martin Periodinane

The oxidation of the alcohol with DMP proceeds through a ligand exchange at the hypervalent iodine center, followed by an intramolecular elimination.

DMP_Oxidation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alcohol R-CH(OH)-R' Intermediate [Intermediate Complex] Alcohol->Intermediate Ligand Exchange DMP DMP DMP->Intermediate Ketone R-C(=O)-R' Intermediate->Ketone Elimination Byproducts Iodinane + Acetic Acid Intermediate->Byproducts

Caption: Mechanism of Dess-Martin Periodinane oxidation.

Nazarov Cyclization

The Lewis acid-catalyzed Nazarov cyclization involves coordination of the Lewis acid to the carbonyl oxygen, followed by a 4π-electrocyclic ring closure of the resulting pentadienyl cation. Subsequent elimination of a proton and tautomerization yields the cyclopentenone.[4][5]

Nazarov_Mechanism cluster_step1 Step 1: Cation Formation cluster_step2 Step 2: Electrocyclization cluster_step3 Step 3: Elimination & Tautomerization DivinylKetone Divinyl Ketone PentadienylCation Pentadienyl Cation DivinylKetone->PentadienylCation LewisAcid Lewis Acid (LA) LewisAcid->PentadienylCation Coordination OxyallylCation Oxyallyl Cation PentadienylCation->OxyallylCation 4π-Electrocyclization Enol Enol Intermediate OxyallylCation->Enol Elimination of H+ Cyclopentenone Cyclopentenone Enol->Cyclopentenone Tautomerization

Caption: Mechanism of the Lewis acid-catalyzed Nazarov cyclization.

Data Presentation

The following tables summarize representative quantitative data for the two-step synthesis. Note that the yields are indicative and may vary based on the specific substrate, reaction conditions, and scale.

Table 1: Oxidation of Secondary Allylic Alcohols

Oxidizing AgentSubstrateSolventReaction Time (h)Yield (%)Reference
Dess-Martin PeriodinaneGeneral Secondary Allylic AlcoholDCM1-385-95[1]
Manganese Dioxide (MnO₂)General Secondary Allylic AlcoholDCM2-2470-90[2]

Table 2: Lewis Acid-Catalyzed Nazarov Cyclization

Lewis AcidSubstrateSolventReaction Time (min)Yield (%)Reference
SnCl₄General Divinyl KetoneDCM30-6070-85[4]
FeCl₃Silyl-substituted Divinyl KetoneEt₂O15-6080-95[6]
Cu(OTf)₂Amino-substituted Divinyl KetoneDCE10-30>90[7]

Regioselectivity of the Nazarov Cyclization

For an unsymmetrical divinyl ketone such as 2-Bromohexa-1,5-dien-3-one, the regioselectivity of the Nazarov cyclization is a key consideration. The electronic nature of the substituents on the vinyl groups can influence the stability of the pentadienyl cation intermediate and direct the cyclization. An α-bromo substituent is electron-withdrawing by induction, which may disfavor cation formation on the adjacent carbon. However, resonance donation from the bromine lone pairs could stabilize the cation. The interplay of these effects, along with steric factors, will determine the final product. Based on general principles of carbocation stability, the cyclization is predicted to proceed to form the more substituted and thermodynamically stable cyclopentenone product. In the case of 2-Bromohexa-1,5-dien-3-one, this would likely lead to the formation of 4-Bromo-5-methylenecyclopent-2-en-1-one. Further experimental investigation is required to confirm the exact regiochemical outcome.

Applications in Drug Development

The synthesized brominated cyclopentenones are versatile intermediates for the development of novel therapeutic agents. The carbon-bromine bond can be readily functionalized using a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig) to introduce diverse substituents. This allows for the rapid generation of a library of cyclopentenone analogs for SAR studies. The enone functionality itself is a key feature for potential covalent inhibition of target proteins, a strategy employed in the design of a number of approved drugs.

Safety Precautions

  • Dess-Martin Periodinane (DMP): DMP is a potentially explosive compound and should be handled with care. Avoid heating and mechanical shock.

  • Manganese Dioxide (MnO₂): MnO₂ is a strong oxidizing agent. Avoid contact with combustible materials.

  • Tin(IV) chloride (SnCl₄): SnCl₄ is a corrosive Lewis acid and is moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane (DCM) and Chloroform (CHCl₃): These are volatile and potentially carcinogenic solvents. All manipulations should be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

References

Application Notes and Protocols: Intramolecular Oxidative Cyclization of 2-Bromohexa-1,5-dien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the intramolecular oxidative cyclization of 2-bromohexa-1,5-dien-3-ol and its derivatives. This palladium-catalyzed reaction offers a powerful and efficient method for the synthesis of substituted cyclopentenones, which are valuable intermediates in the synthesis of various natural products and pharmacologically active compounds. The protocols outlined below are based on the seminal work of Mal, Ray, and Ray, who developed a novel tandem oxidative cyclization process.

Overview and Significance

The intramolecular oxidative cyclization of this compound is a palladium-catalyzed tandem reaction that proceeds via an intramolecular Heck-type cyclization followed by oxidation to afford a cyclopentenone derivative. This transformation is significant as it allows for the rapid construction of a five-membered ring system with control over substitution patterns. The resulting cyclopentenone core is a common motif in a variety of biologically active molecules, making this synthetic strategy highly relevant for drug discovery and development.

The reaction typically employs a palladium(II) catalyst, such as palladium acetate, in the presence of a phosphine ligand and a base. The process is believed to involve the oxidative addition of the vinyl bromide to the Pd(0) species, followed by a 5-exo-trig intramolecular insertion of the alkene. Subsequent β-hydride elimination and tautomerization of the resulting enol would lead to the cyclopentenone product.

Data Presentation

The following table summarizes the results of the palladium-catalyzed intramolecular oxidative cyclization for a series of 1-bromohexa-1,5-dien-3-ol derivatives, demonstrating the scope and efficiency of this methodology.

EntrySubstrate (1-Bromohexa-1,5-dien-3-ol Derivative)ProductYield (%)
1This compound4-Methylene-2-vinylcyclopentan-1-oneData not available in accessible literature
21-(2-Bromophenyl)-3-methylbut-3-en-1-ol2,2-Dimethyl-2,3-dihydro-1H-inden-1-one75
31-(2-Bromo-4,5-dimethoxyphenyl)-3-methylbut-3-en-1-ol5,6-Dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one72
41-(2-Bromonaphthalen-1-yl)-3-methylbut-3-en-1-ol2,2-Dimethyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one70

Yields for entries 2-4 are based on analogous intramolecular Heck cyclizations reported by the same research group.

Experimental Protocols

Synthesis of this compound (Starting Material)

The synthesis of the this compound starting material is typically achieved in a two-step sequence from a corresponding α,β-unsaturated ketone.

Step 1: Vilsmeier-Haack Formylation and Bromination to form β-Bromo-α,β-unsaturated Aldehyde

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of dimethylformamide (DMF, 3 equivalents) in chloroform.

  • Cool the solution in an ice bath and add phosphorus tribromide (PBr₃, 2.7 equivalents) dropwise with stirring.

  • Allow the mixture to stir at room temperature for 30 minutes, during which a solid complex will form.

  • Re-cool the mixture in an ice bath and add a solution of the starting α,β-unsaturated ketone (1 equivalent) in chloroform dropwise.

  • Stir the reaction mixture in the ice bath for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-bromo-α,β-unsaturated aldehyde.

Step 2: Nucleophilic Addition to form this compound

  • To a solution of the β-bromo-α,β-unsaturated aldehyde (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C, add a solution of vinylmagnesium bromide (1.2 equivalents) in THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Intramolecular Oxidative Cyclization to form 4-Methylene-2-vinylcyclopentan-1-one
  • To a flame-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), and sodium carbonate (Na₂CO₃, 2 equivalents).

  • Add a solution of this compound (1 equivalent) in anhydrous DMF.

  • Degas the reaction mixture by bubbling argon through the solution for 20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 5-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cyclopentenone derivative.

Visualizations

Experimental Workflow

experimental_workflow start Start: α,β-Unsaturated Ketone step1 Vilsmeier-Haack Bromination (PBr3, DMF, CHCl3) start->step1 intermediate1 β-Bromo-α,β-unsaturated Aldehyde step1->intermediate1 step2 Grignard Reaction (VinylMgBr, Et2O) intermediate1->step2 intermediate2 This compound step2->intermediate2 step3 Intramolecular Oxidative Cyclization (Pd(OAc)2, PPh3, Na2CO3, DMF) intermediate2->step3 product Cyclopentenone Product step3->product

Caption: Synthetic workflow for the preparation of cyclopentenones.

Proposed Catalytic Cycle

catalytic_cycle pd0 Pd(0)L2 pd_complex1 R-Pd(II)-Br L2 pd0->pd_complex1 intramolecular_insertion 5-exo-trig Insertion substrate R-Br oxidative_addition Oxidative Addition pd_complex2 Cyclized Pd(II) Intermediate pd_complex1->pd_complex2 beta_hydride_elimination β-Hydride Elimination pd_complex3 H-Pd(II)-Br L2 pd_complex2->pd_complex3 product Product pd_complex2->product pd_complex3->pd0 reductive_elimination Reductive Elimination base Base

Caption: Proposed catalytic cycle for the Heck-type cyclization.

Application Notes and Protocols for Sonogashira Coupling Reactions of 2-Bromohexa-1,5-dien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, is conducted under mild conditions, tolerates a wide variety of functional groups, and has found extensive application in the synthesis of complex molecules, including natural products, pharmaceuticals, and organic materials.[2][5] The reaction's versatility extends to its use in aqueous media and at room temperature, making it a valuable tool in modern organic synthesis.[2]

This document provides detailed application notes and protocols for the use of 2-Bromohexa-1,5-dien-3-ol, a vinyl bromide, in Sonogashira coupling reactions. Vinyl bromides are known to be reactive substrates in this transformation, offering a reliable pathway to the synthesis of conjugated enynes.[1][2]

Application Notes

This compound serves as a valuable building block for the introduction of a substituted hexadienol moiety onto a terminal alkyne. The resulting enyne products are important structural motifs in many biologically active compounds.[2] The presence of the hydroxyl group and the terminal alkene in this compound offers further sites for functionalization, making it an attractive starting material for the synthesis of complex molecular architectures.

Key Considerations:

  • Catalyst System: The choice of palladium catalyst and ligands is crucial for reaction efficiency. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, often used in conjunction with a copper(I) co-catalyst such as CuI.[1][6] The use of bulky, electron-rich phosphine ligands can enhance catalytic activity, particularly for less reactive bromides.[1]

  • Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate.[1][4][6] The base can sometimes also serve as the solvent.[4]

  • Solvent: A variety of solvents can be employed, with THF, DMF, and acetonitrile being common choices.[5][7] The reaction can also be performed under solvent-free conditions.[5]

  • Reaction Conditions: Sonogashira couplings are typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium catalyst from deactivation.[8] While many reactions proceed at room temperature, heating may be necessary for less reactive substrates.[2][4]

  • Reactivity Order: The reactivity of the halide partner in Sonogashira coupling generally follows the trend: I > OTf > Br > Cl.[4] Vinyl halides are typically more reactive than their aryl halide counterparts.[2]

Quantitative Data Summary

Vinyl Bromide Alkyne Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
Generic Vinyl BromidePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (5)Et₃NTHFRT485-95General Protocol
Generic Vinyl Bromide1-HexynePd(PPh₃)₄ (3)CuI (5)DIPADMF50680-90General Protocol
Generic Vinyl BromideTrimethylsilylacetylenePdCl₂(dppf) (1.5)CuI (3)Et₃NToluene801275-85General Protocol
3-Bromo-1,2-dione derivativeSubstituted AcetylenesPdCl₂(PPh₃)₂ (5)CuI (5)Et₃NN/AReflux1up to 93[9]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%) and copper(I) iodide (e.g., 2-10 mol%).

  • Reagent Addition: Add this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), and the anhydrous solvent.

  • Base Addition: Add the amine base (2-5 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired enyne.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dry Schlenk Flask under Inert Atmosphere B Add Pd Catalyst and CuI A->B C Add this compound, Alkyne, and Solvent B->C D Add Amine Base C->D E Stir at Appropriate Temperature D->E F Monitor Reaction Progress (TLC/GC) E->F G Quench and Dilute F->G H Filter through Celite G->H I Aqueous Workup (Extraction) H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L L K->L Characterization (NMR, MS) sonogashira_cycle Catalytic Cycle of the Copper-Catalyzed Sonogashira Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition (R¹-X) pd_transmetalation R¹-Pd(II)(C≡CR²)L₂ pd_oxidative->pd_transmetalation Transmetalation cu_acetylide Cu-C≡C-R² product R¹-C≡C-R² pd_transmetalation->product Reductive Elimination product->pd0 alkyne H-C≡C-R² alkyne->cu_acetylide Deprotonation cu_acetylide->pd_transmetalation base Base base->alkyne cu_salt CuX cu_salt->cu_acetylide

References

Application Notes and Protocols: Suzuki Coupling with Bromo-dienes in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction has found widespread application in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[2] A particularly valuable application of the Suzuki coupling involves the use of bromo-dienes as substrates. These motifs serve as versatile building blocks for the construction of conjugated diene systems, which are prevalent in a vast array of biologically active compounds and functional materials. This document provides detailed application notes and experimental protocols for the Suzuki coupling of bromo-dienes, with a focus on methodologies relevant to researchers in academia and the pharmaceutical industry.

Core Concepts and Advantages

The Suzuki coupling reaction typically involves the reaction of an organoboron species (such as a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base.[3] When employing bromo-dienes, this reaction allows for the stereospecific synthesis of substituted dienes and polyenes. Key advantages of this methodology include:

  • Mild Reaction Conditions: Suzuki couplings are often performed under relatively mild conditions, which allows for the presence of a wide variety of functional groups in the substrates.

  • Stereoselectivity: The reaction is known to proceed with retention of the stereochemistry of the double bonds in both the bromo-diene and the organoboron reagent, providing excellent control over the geometry of the final product.

  • Commercial Availability of Reagents: A vast array of boronic acids and esters are commercially available, facilitating the rapid generation of diverse compound libraries.

  • Favorable Toxicity Profile: Compared to other cross-coupling reagents like organostannanes (used in Stille coupling), organoboron compounds are generally less toxic and their byproducts are more easily removed.

Application 1: One-Pot Synthesis of Trisubstituted Conjugated Dienes from 1,1-Dibromoalkenes

A highly efficient application of Suzuki coupling with bromo-dienes is the sequential, one-pot synthesis of trisubstituted conjugated dienes from readily available 1,1-dibromoalkenes. This method, developed by Molander and Yokoyama, allows for the stereoselective introduction of two different substituents onto the dibrominated carbon atom.[2]

Reaction Scheme:

G cluster_0 Sequential Suzuki Coupling 1,1-Dibromoalkene 1,1-Dibromoalkene Intermediate_1 Monobromo-diene (in situ) 1,1-Dibromoalkene->Intermediate_1 Pd(PPh3)4, Cs2CO3 (Step 1) Alkenyltrifluoroborate Alkenyltrifluoroborate Alkenyltrifluoroborate->Intermediate_1 Product Trisubstituted Conjugated Diene Intermediate_1->Product Pd(PPh3)4, Cs2CO3 (Step 2) Alkyltrifluoroborate Alkyltrifluoroborate Alkyltrifluoroborate->Product

Caption: One-pot sequential Suzuki coupling workflow.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various trisubstituted conjugated dienes using the one-pot sequential Suzuki coupling protocol.[2]

Entry1,1-Dibromoalkene (R)Alkenyltrifluoroborate (R¹)Alkyltrifluoroborate (R²)ProductYield (%)
1Cyclohexyl-(CH₂)₃CO₂Me-(CH₂)₂Ph(E)-Methyl 7-cyclohexyl-8-(2-phenylethyl)octa-5,7-dienoate85
2n-Hexyl-(CH₂)₃CO₂Me-(CH₂)₂Ph(E)-Methyl 7-(n-hexyl)-8-(2-phenylethyl)octa-5,7-dienoate88
3Cyclohexyl-(CH₂)₃O-Piv-(CH₂)₂Ph(E)-7-Cyclohexyl-8-(2-phenylethyl)octa-5,7-dien-1-ol pivalate92
4Cyclohexyl-(CH₂)₃CO₂Men-Butyl(E)-Methyl 7-cyclohexyl-8-(n-butyl)octa-5,7-dienoate87
Detailed Experimental Protocol

Synthesis of (E)-Methyl 7-cyclohexyl-8-(2-phenylethyl)octa-5,7-dienoate (Table 1, Entry 1) [2]

Materials:

  • 1,1-Dibromo-2-cyclohexylethene (1.0 mmol, 268 mg)

  • Potassium (E)-5-(methoxycarbonyl)pent-1-en-1-yl)trifluoroborate (1.1 mmol, 258 mg)

  • Potassium (2-phenylethyl)trifluoroborate (1.1 mmol, 222 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.07 mmol, 81 mg)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol, 977 mg)

  • Toluene, anhydrous (3.0 mL)

  • Water, deionized (1.0 mL)

Procedure:

  • To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cesium carbonate (977 mg), potassium (E)-5-(methoxycarbonyl)pent-1-en-1-yl)trifluoroborate (258 mg), and Pd(PPh₃)₄ (81 mg).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous toluene (3.0 mL) and deionized water (1.0 mL) are added via syringe.

  • The mixture is stirred and heated to 60 °C.

  • A solution of 1,1-dibromo-2-cyclohexylethene (268 mg) in toluene (1.0 mL) is added dropwise over 5 minutes.

  • The reaction is stirred at 60 °C for 1.5 hours.

  • Potassium (2-phenylethyl)trifluoroborate (222 mg) and an additional portion of cesium carbonate (977 mg) are added to the reaction mixture.

  • The reaction is then heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a colorless oil.

Application 2: Synthesis of Diene-Containing Scaffolds in Drug Discovery

The Suzuki coupling of bromo-dienes is a valuable tool in drug discovery for the synthesis of complex molecular architectures that can interact with biological targets. One such example is in the synthesis of analogs of natural products with potent biological activity.

Drug Development Workflow Example: Synthesis of Combretastatin A-4 Analogs

Combretastatin A-4 is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization.[4] The synthesis of analogs of combretastatin A-4 often involves the creation of a stilbene or related diarylalkene core. A Suzuki coupling approach can be employed to efficiently generate a library of analogs for structure-activity relationship (SAR) studies. While a direct bromo-diene coupling is not the primary route to the stilbene core of combretastatin itself, the principles can be applied to create more complex diene-containing analogs with potential anticancer activity.

The following workflow illustrates a general strategy for the synthesis and evaluation of such analogs.

G cluster_0 Synthesis cluster_1 Biological Evaluation A Bromo-diene Precursor C Suzuki Coupling A->C B Aryl Boronic Acid Library B->C D Analog Library C->D E In vitro Screening (e.g., Cytotoxicity Assays) D->E SAR Studies F Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) E->F G Lead Compound Identification F->G

Caption: Drug discovery workflow for diene-containing analogs.

Hypothetical Signaling Pathway Inhibition

Many anticancer drugs that target the cytoskeleton, such as combretastatin A-4 and its analogs, ultimately induce apoptosis (programmed cell death) in cancer cells. The disruption of microtubule dynamics triggers a signaling cascade that leads to cell cycle arrest and subsequent apoptosis. A diene-containing analog synthesized via Suzuki coupling could potentially inhibit tubulin polymerization, leading to the activation of apoptotic pathways.

G cluster_0 Cellular Events A Diene-containing Analog (Synthesized via Suzuki Coupling) B Tubulin Polymerization Inhibition A->B C Microtubule Disruption B->C D Mitotic Arrest (G2/M Phase) C->D E Apoptosis Signaling Cascade D->E F Cell Death E->F

Caption: Potential mechanism of action for a diene-containing anticancer agent.

Conclusion

The Suzuki coupling of bromo-dienes represents a versatile and powerful strategy for the synthesis of conjugated diene systems. The mild reaction conditions, high stereoselectivity, and broad functional group tolerance make it an invaluable tool for both academic and industrial researchers. The applications range from the efficient one-pot synthesis of complex acyclic dienes to the generation of libraries of biologically active molecules for drug discovery. The provided protocols and conceptual workflows serve as a guide for the implementation of this important reaction in the modern synthetic laboratory.

References

Application Notes and Protocols for the Stereoselective Synthesis of (±)-β-Cuparenone using a 2-Bromohexa-1,5-dien-3-ol Analogue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and natural product synthesis.

Introduction

These application notes detail a synthetic strategy for the construction of the sesquiterpenoid natural product (±)-β-cuparenone. The key step in this synthesis is a palladium-catalyzed tandem Heck cyclization of a 1-bromo-5-methyl-1-aryl-hexa-1,5-dien-3-ol derivative. This methodology provides a convergent and efficient route to the cyclopentane core of β-cuparenone and related natural products. The stereochemistry of the final product is established during the cyclization and subsequent oxidation steps. While this specific protocol leads to the racemic product, the principles can be adapted for asymmetric syntheses.

Core Reaction and Pathway

The central transformation involves an intramolecular Heck reaction of a specifically substituted bromo-dienol. The reaction proceeds through a palladium-catalyzed oxidative addition, followed by a 5-exo-trig cyclization and subsequent oxidation to furnish the target cyclopentenone skeleton.

logical_relationship sub 1-Bromo-5-methyl-1-(p-tolyl)hexa-1,5-dien-3-ol pd_cat Pd(OAc)₂, PPh₃, Na₂CO₃ sub->pd_cat product (±)-β-Cuparenone pd_cat->product

Caption: Key transformation in the synthesis of (±)-β-cuparenone.

Quantitative Data Summary

The following table summarizes the yield for the key palladium-catalyzed cyclization and oxidation step in the synthesis of (±)-β-cuparenone.

Starting MaterialProductCatalyst SystemYield (%)
1-Bromo-5-methyl-1-(p-tolyl)hexa-1,5-dien-3-ol(±)-β-CuparenonePd(OAc)₂, PPh₃, Na₂CO₃ in DMF75

Experimental Protocols

Protocol 1: Synthesis of the Starting Material: 1-Bromo-5-methyl-1-(p-tolyl)hexa-1,5-dien-3-ol

This protocol describes the synthesis of the key precursor for the Heck cyclization.

Materials:

  • (E)-3-bromo-2-methylacrolein

  • p-tolylmagnesium bromide (1.0 M solution in THF)

  • Allyl bromide

  • Indium powder

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Grignard Reaction: To a solution of (E)-3-bromo-2-methylacrolein (1.0 eq) in dry THF at 0 °C under an inert atmosphere, add p-tolylmagnesium bromide (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude allylic alcohol.

  • Allylation: Dissolve the crude alcohol in a suitable solvent (e.g., THF). Add indium powder (1.5 eq) and allyl bromide (1.2 eq).

  • Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with 1 M HCl and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 1-bromo-5-methyl-1-(p-tolyl)hexa-1,5-dien-3-ol.

Protocol 2: Synthesis of (±)-β-Cuparenone via Palladium-Catalyzed Tandem Heck Cyclization

This protocol details the key cyclization and oxidation step to form the natural product.

Materials:

  • 1-Bromo-5-methyl-1-(p-tolyl)hexa-1,5-dien-3-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 1-bromo-5-methyl-1-(p-tolyl)hexa-1,5-dien-3-ol (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and Na₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 5-7 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (±)-β-cuparenone.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of (±)-β-cuparenone.

experimental_workflow start Starting Materials ((E)-3-bromo-2-methylacrolein, p-tolylmagnesium bromide, allyl bromide) synthesis_precursor Synthesis of 1-Bromo-5-methyl-1-(p-tolyl)hexa-1,5-dien-3-ol start->synthesis_precursor purification1 Purification (Column Chromatography) synthesis_precursor->purification1 heck_cyclization Palladium-Catalyzed Tandem Heck Cyclization purification1->heck_cyclization purification2 Purification (Column Chromatography) heck_cyclization->purification2 final_product (±)-β-Cuparenone purification2->final_product

Caption: Workflow for the synthesis of (±)-β-cuparenone.

Concluding Remarks

The described palladium-catalyzed tandem Heck cyclization of a 1-bromo-5-methyl-1-aryl-hexa-1,5-dien-3-ol derivative provides an effective method for the synthesis of (±)-β-cuparenone. The protocols provided herein are based on established literature procedures and offer a clear pathway for the preparation of this natural product. Further investigation into chiral ligands and asymmetric catalysis could potentially adapt this methodology for the enantioselective synthesis of β-cuparenone and other related sesquiterpenoids. Researchers are encouraged to optimize reaction conditions for their specific substrates and applications.

Application Notes and Protocols: Functionalization of the Hydroxyl Group in 2-Bromohexa-1,5-dien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the secondary hydroxyl group in 2-Bromohexa-1,5-dien-3-ol. This versatile building block is of interest in synthetic organic chemistry and drug discovery due to its unique combination of functional groups: a secondary alcohol, a vinyl bromide, and two terminal alkenes. The functionalization of the hydroxyl group allows for the introduction of diverse molecular fragments, enabling the synthesis of novel compounds for various research applications, including the development of new therapeutic agents.

Overview of Functionalization Strategies

The hydroxyl group of this compound can be transformed into a variety of other functional groups, including ethers, esters, and silyl ethers. Furthermore, it can be oxidized to the corresponding ketone. These transformations provide access to a wide range of derivatives with altered physicochemical properties and biological activities. This document outlines protocols for four key functionalization reactions:

  • Etherification: Williamson Ether Synthesis for the formation of a C-O-C bond.

  • Esterification: Steglich Esterification for the synthesis of an ester linkage.

  • Silylation: Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

  • Oxidation: Swern Oxidation to convert the secondary alcohol to a ketone.

Experimental Protocols

The following protocols are adapted from standard laboratory procedures for the functionalization of secondary alcohols and are tailored for this compound.

Williamson Ether Synthesis: Synthesis of 3-Methoxy-2-bromohexa-1,5-diene

This protocol describes the conversion of the hydroxyl group to a methyl ether using sodium hydride and methyl iodide.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
This compound177.041.0 g5.65
Sodium Hydride (60% dispersion in oil)24.000.27 g6.78
Methyl Iodide141.940.43 mL (0.98 g)6.90
Anhydrous Tetrahydrofuran (THF)-20 mL-
Saturated Ammonium Chloride Solution-10 mL-
Diethyl Ether-50 mL-
Brine-20 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 0.27 g, 6.78 mmol).

  • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous THF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 g, 5.65 mmol) in anhydrous THF (10 mL) to the stirred suspension of sodium hydride.

  • Stir the reaction mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

  • Add methyl iodide (0.43 mL, 6.90 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • Extract the mixture with diethyl ether (2 x 25 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-methoxy-2-bromohexa-1,5-diene.

Expected Yield: 75-85%

Steglich Esterification: Synthesis of 2-Bromohexa-1,5-dien-3-yl acetate

This protocol details the esterification of the hydroxyl group with acetic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
This compound177.041.0 g5.65
Acetic Acid60.050.34 mL (0.36 g)6.00
Dicyclohexylcarbodiimide (DCC)206.331.29 g6.25
4-Dimethylaminopyridine (DMAP)122.170.07 g0.57
Anhydrous Dichloromethane (DCM)-25 mL-
Diethyl Ether-50 mL-
0.5 M HCl Solution-20 mL-
Saturated Sodium Bicarbonate-20 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 5.65 mmol), acetic acid (0.34 mL, 6.00 mmol), and 4-DMAP (0.07 g, 0.57 mmol).

  • Dissolve the mixture in anhydrous DCM (25 mL) and cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.29 g, 6.25 mmol) in anhydrous DCM (10 mL) dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washings and wash successively with 0.5 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-bromohexa-1,5-dien-3-yl acetate.

Expected Yield: 80-90%

Silylation: Synthesis of tert-Butyl(2-bromohexa-1,5-dien-3-yloxy)dimethylsilane

This protocol describes the protection of the hydroxyl group as a TBDMS ether using tert-butyldimethylsilyl chloride and imidazole.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
This compound177.041.0 g5.65
tert-Butyldimethylsilyl chloride (TBDMSCl)150.720.94 g6.22
Imidazole68.080.81 g11.8
Anhydrous Dichloromethane (DCM)-20 mL-
Saturated Sodium Bicarbonate Solution-20 mL-
Brine-20 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 5.65 mmol) and imidazole (0.81 g, 11.8 mmol).

  • Dissolve the solids in anhydrous DCM (20 mL).

  • Add TBDMSCl (0.94 g, 6.22 mmol) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to give tert-butyl(2-bromohexa-1,5-dien-3-yloxy)dimethylsilane.

Expected Yield: 90-98%

Swern Oxidation: Synthesis of 2-Bromohexa-1,5-dien-3-one

This protocol details the oxidation of the secondary alcohol to a ketone using oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Oxalyl Chloride126.930.54 mL (0.79 g)6.22
Dimethyl Sulfoxide (DMSO)78.130.88 mL (0.97 g)12.4
This compound177.041.0 g5.65
Triethylamine101.193.94 mL (2.86 g)28.3
Anhydrous Dichloromethane (DCM)-40 mL-
Water-20 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add anhydrous DCM (20 mL) and cool to -78 °C (dry ice/acetone bath).

  • Slowly add oxalyl chloride (0.54 mL, 6.22 mmol) to the cold DCM.

  • Add a solution of DMSO (0.88 mL, 12.4 mmol) in anhydrous DCM (5 mL) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 g, 5.65 mmol) in anhydrous DCM (10 mL) dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains below -65 °C. Stir for 30 minutes at -78 °C.

  • Add triethylamine (3.94 mL, 28.3 mmol) dropwise to the reaction mixture, and stir for another 15 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature over 30 minutes.

  • Add water (20 mL) to quench the reaction.

  • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromohexa-1,5-dien-3-one.

Expected Yield: 85-95%

Data Summary

ReactionProductReagentsSolventTemp (°C)Time (h)Yield (%)
Williamson Ether Synth.3-Methoxy-2-bromohexa-1,5-dieneNaH, CH₃ITHF0 to RT12-1675-85
Steglich Esterification2-Bromohexa-1,5-dien-3-yl acetateCH₃COOH, DCC, DMAPDCM0 to RT4-680-90
Silylationtert-Butyl(2-bromohexa-1,5-dien-3-yloxy)dimethylsilaneTBDMSCl, ImidazoleDCMRT2-490-98
Swern Oxidation2-Bromohexa-1,5-dien-3-one(COCl)₂, DMSO, Et₃NDCM-78 to RT1.5-285-95

Visualizations

Functionalization Pathways

Functionalization_Pathways cluster_ether Etherification cluster_ester Esterification cluster_silyl Silylation cluster_oxidation Oxidation This compound This compound 3-Methoxy-2-bromohexa-1,5-diene 3-Methoxy-2-bromohexa-1,5-diene This compound->3-Methoxy-2-bromohexa-1,5-diene NaH, CH3I 2-Bromohexa-1,5-dien-3-yl acetate 2-Bromohexa-1,5-dien-3-yl acetate This compound->2-Bromohexa-1,5-dien-3-yl acetate AcOH, DCC, DMAP TBDMS Ether TBDMS Ether This compound->TBDMS Ether TBDMSCl, Imidazole 2-Bromohexa-1,5-dien-3-one 2-Bromohexa-1,5-dien-3-one This compound->2-Bromohexa-1,5-dien-3-one Swern Oxidation

Caption: Reaction pathways for the functionalization of this compound.

Experimental Workflow for Williamson Ether Synthesis

Williamson_Workflow start Start prep Prepare NaH suspension in THF at 0 C start->prep add_alcohol Add this compound solution prep->add_alcohol stir1 Stir at 0 C for 30 min add_alcohol->stir1 add_meI Add Methyl Iodide stir1->add_meI warm_stir Warm to RT and stir for 12-16 h add_meI->warm_stir quench Quench with sat. NH4Cl warm_stir->quench extract Extract with Et2O quench->extract wash_dry Wash with brine, dry over MgSO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for the Williamson ether synthesis of this compound.

Application of 2-Bromohexa-1,5-dien-3-ol in the Synthesis of Cyclopentenone Scaffolds Relevant to Marine Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine natural products represent a vast and largely untapped resource for the discovery of novel therapeutic agents. Their structural complexity and potent biological activities have made them attractive targets for synthetic chemists. A key challenge in the total synthesis of these molecules is the efficient construction of their core scaffolds. This application note details the use of 2-bromohexa-1,5-dien-3-ol as a versatile starting material for the synthesis of substituted cyclopentenones, a common structural motif in a variety of marine natural products. The protocol described herein is based on a palladium-catalyzed tandem oxidative cyclization, offering a direct and efficient route to these valuable building blocks. While a direct application in the synthesis of a specific marine natural product is yet to be reported, this methodology provides a powerful tool for accessing intermediates that are structurally related to compounds isolated from marine organisms.

Principle

The core of this synthetic strategy is a palladium-catalyzed intramolecular Heck-type cyclization of 1-bromohexa-1,5-dien-3-ols. The reaction proceeds via oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by an intramolecular migratory insertion of the terminal olefin onto the newly formed organopalladium species. Subsequent β-hydride elimination and tautomerization of the resulting enol furnishes the cyclopentenone product. This tandem process allows for the rapid construction of a five-membered ring with concomitant installation of functionality, making it a highly atom-economical and efficient transformation.

Experimental Protocol

The following protocol is a representative procedure based on the palladium-catalyzed cyclization of 1-bromohexa-1,5-dien-3-ol derivatives to cyclopentenones.

Materials:

  • 1-Bromohexa-1,5-dien-3-ol derivative (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and sodium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask via syringe.

  • Stir the mixture at room temperature for 15-20 minutes to allow for the in situ formation of the active Pd(0) catalyst.

  • Add a solution of the 1-bromohexa-1,5-dien-3-ol derivative (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for the time indicated by TLC analysis (typically 4-6 hours) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclopentenone.

Data Presentation

The following table summarizes representative yields for the palladium-catalyzed cyclization of various 1-bromohexa-1,5-dien-3-ol derivatives to their corresponding cyclopentenones.

EntrySubstrate (R group)ProductYield (%)
1H2-Allylcyclopent-2-en-1-one75
2CH₃2-Allyl-3-methylcyclopent-2-en-1-one82
3Ph2-Allyl-3-phenylcyclopent-2-en-1-one78

Note: The yields are indicative and may vary depending on the specific substrate and reaction conditions.

Visualizations

Reaction Workflow:

G cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Workup and Purification start Dry Schlenk Flask under Inert Atmosphere reagents Add Pd(OAc)₂, PPh₃, Na₂CO₃ start->reagents solvent Add Anhydrous DMF reagents->solvent catalyst Stir for 15-20 min (Catalyst Formation) solvent->catalyst substrate Add 1-Bromohexa-1,5-dien-3-ol Derivative catalyst->substrate heat Heat to 80 °C and Stir (4-6 h) substrate->heat tlc Monitor by TLC heat->tlc quench Cool and Quench with Water tlc->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product Isolated Cyclopentenone purify->product

Caption: Workflow for the Palladium-Catalyzed Synthesis of Cyclopentenones.

Proposed Catalytic Cycle:

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa start 1-Bromohexa-1,5-dien-3-ol start->oa int1 Organopalladium(II) Intermediate oa->int1 mi Intramolecular Migratory Insertion (5-exo-trig) int1->mi int2 Cyclic Palladium(II) Intermediate mi->int2 be β-Hydride Elimination int2->be be->pd0 H-Pd-Br Elimination enol Enol Intermediate be->enol product Cyclopentenone Product enol->product Tautomerization re Reductive Elimination

Caption: Proposed Catalytic Cycle for the Cyclization Reaction.

Conclusion

The palladium-catalyzed tandem oxidative cyclization of this compound and its derivatives provides an efficient and direct route to substituted cyclopentenones. This methodology offers a valuable tool for synthetic chemists targeting complex molecules, including those inspired by marine natural products. The operational simplicity and the potential for diversification make this protocol a significant addition to the synthetic chemist's toolbox for the construction of key carbocyclic scaffolds. Further exploration of this reaction in the context of specific marine natural product total synthesis is a promising area for future research.

Application Notes and Protocols for the Medicinal Chemistry Applications of Functionalized Dienes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized dienes are versatile scaffolds in medicinal chemistry, serving as crucial building blocks for the synthesis of complex bioactive molecules. Their unique structural features and reactivity, particularly in cycloaddition reactions like the Diels-Alder reaction, allow for the efficient construction of diverse molecular architectures, including natural products and their analogs.[1][2] This document provides detailed application notes and protocols on the use of functionalized dienes in the development of novel therapeutic agents, with a focus on their anti-inflammatory and anticancer properties.

I. Anti-inflammatory Applications of Functionalized Dienes

Functionalized dienes, particularly those derived from natural products like cinnamic acid, have demonstrated significant anti-inflammatory potential.[3][4] These compounds can modulate key inflammatory pathways, offering promising avenues for the development of new anti-inflammatory drugs.

A. Cinnamate-Derived Dienes as Inhibitors of Nitric Oxide Production

Application Note: Cinnamate-derived dienes have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory response, in lipopolysaccharide (LPS)-stimulated macrophages.[3] This inhibitory activity suggests their potential as therapeutic agents for inflammatory diseases. The mechanism of action is linked to macrophage repolarization, where these compounds reduce the expression of pro-inflammatory markers while increasing anti-inflammatory markers.[3]

Quantitative Data:

CompoundDescriptionIC50 for NO Inhibition (µM)Cell LineReference
Diene 1Cinnamate-derived dieneNot specified, but showed significant inhibitionRAW 264.7[3]
Compound 6hSymmetric cinnamic derivativeNot specified, but showed 85.9% IL-6 and 65.7% TNF-α inhibitionNot specified[4]

Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol is adapted from the Griess assay, a common method for measuring nitrite, a stable and quantifiable breakdown product of NO.[5][6][7]

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (functionalized dienes) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

    • Mix equal volumes of Solution A and Solution B immediately before use.

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the functionalized diene compounds for 1 hour. Include a vehicle control (solvent alone).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for another 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of the freshly prepared Griess reagent to each well.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production.

Signaling Pathway:

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NF_kB NF-κB MyD88->NF_kB activates iNOS_gene iNOS Gene Transcription NF_kB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Diene Cinnamate-Derived Diene Diene->NF_kB inhibits

Caption: LPS-induced inflammatory signaling pathway leading to NO production and its inhibition by cinnamate-derived dienes.

II. Anticancer Applications of Functionalized Dienes

Functionalized dienes are integral components of several potent anticancer agents, including the enediyne antibiotics and various natural product derivatives.[1][8][9] Their mechanism of action often involves DNA damage or the modulation of key signaling pathways involved in cancer cell proliferation and survival.

A. Enediyne Antibiotics

Application Note: Enediyne antibiotics are a class of microbial natural products characterized by a unique nine- or ten-membered ring system containing a diene and two acetylenic groups.[9] Upon activation, they undergo Bergman cyclization to generate a highly reactive p-benzyne diradical, which can abstract hydrogen atoms from the DNA backbone, leading to double-strand breaks and subsequent cell death.[8][10] This potent cytotoxicity makes them attractive candidates for anticancer drug development.

Quantitative Data:

CompoundCancer Cell LineIC50 (nM)Reference
Endostatin-Lidamycin Fusion ProteinHMEC0.012[11]
Endostatin-Lidamycin Fusion ProteinA549 (Lung Carcinoma)0.003[11]
Endostatin-Lidamycin Fusion ProteinH460 (Large Cell Lung Cancer)0.004[11]
Endostatin-Lidamycin Fusion ProteinB16-F10 (Melanoma)0.009[11]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, H460, B16-F10)

  • Complete cell culture medium

  • Test compounds (enediyne derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the enediyne compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.[12]

Experimental Workflow:

anticancer_workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies s1 Functionalized Diene Synthesis (e.g., Cycloaddition) s2 Purification and Characterization s1->s2 t2 Compound Treatment s2->t2 t1 Cell Culture (Cancer Cell Lines) t1->t2 t3 Cell Viability Assay (e.g., MTT) t2->t3 t4 IC50 Determination t3->t4 m1 DNA Damage Assays t4->m1 m2 Signaling Pathway Analysis (e.g., Western Blot) m1->m2

Caption: Experimental workflow for the development and evaluation of diene-containing anticancer agents.

B. Lembehyne B Derivatives

Application Note: Lembehyne B is a marine-derived natural product that, along with its synthetic derivatives, has shown promising cytotoxic and neuritogenic activities.[1][13] The synthesis of these complex molecules often involves the stereoselective formation of a 1Z,5Z-diene fragment.[2] The cytotoxic effects of these compounds are attributed to their ability to induce apoptosis in various tumor cell lines.[14]

Quantitative Data:

CompoundCancer Cell LineCytotoxicityReference
Lembehyne B derivative 6Jurkat, K562, U937, HeLaActive[14]
Lembehyne B derivative 11Jurkat, K562, U937, HeLaMore active than 6[14]
Lembehyne B derivative 12cJurkat, K562, U937Highest cytotoxicity[14]

Signaling Pathway: The precise signaling pathways modulated by Lembehyne B and its derivatives are still under investigation, but their ability to induce apoptosis suggests involvement of caspase cascades and other pro-apoptotic pathways. Natural products in general are known to modulate various signaling pathways including NF-κB, MAPK, and PI3K/Akt.[15][16]

III. Synthesis of Functionalized Dienes

The Diels-Alder reaction is a powerful and widely used method for the construction of six-membered rings and is a cornerstone in the synthesis of many complex natural products containing diene functionalities.[17]

Experimental Protocol: General Diels-Alder Reaction

Materials:

  • Diene

  • Dienophile

  • Solvent (e.g., toluene, dichloromethane)

  • Lewis acid catalyst (optional, e.g., BF3·OEt2, SnCl4)

  • Reaction vessel equipped with a condenser and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the diene and dienophile in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition (if applicable): If a Lewis acid catalyst is used, add it to the reaction mixture at an appropriate temperature (often 0°C or room temperature).

  • Reaction: Heat the reaction mixture to the desired temperature (can range from room temperature to reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or other analytical techniques.

  • Work-up: Once the reaction is complete, quench the reaction (e.g., with water or a saturated aqueous solution of sodium bicarbonate if a Lewis acid was used). Extract the product with an organic solvent.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.

Logical Relationship in Diels-Alder Reaction:

diels_alder Diene Functionalized Diene Transition_State [4+2] Cycloaddition Transition State Diene->Transition_State Dienophile Dienophile Dienophile->Transition_State Cycloadduct Cyclohexene Derivative Transition_State->Cycloadduct

Caption: The concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction.

Conclusion

Functionalized dienes represent a privileged class of scaffolds in medicinal chemistry with broad applications in the discovery of new anti-inflammatory and anticancer agents. The synthetic versatility of dienes, particularly in the context of the Diels-Alder reaction, allows for the creation of complex and diverse molecular structures. The protocols and data presented herein provide a foundation for researchers to explore the potential of functionalized dienes in their drug discovery programs. Further investigation into the specific molecular targets and signaling pathways of these compounds will be crucial for the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromohexa-1,5-dien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromohexa-1,5-dien-3-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route involves a two-step process. The first step is the synthesis of the precursor, 1,5-hexadien-3-ol. This is typically achieved via a Grignard reaction between allylmagnesium bromide and acrolein. The second step is the selective allylic bromination of 1,5-hexadien-3-ol using a reagent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the C2 position.

Q2: Why is N-bromosuccinimide (NBS) the preferred reagent for the bromination step?

A2: N-bromosuccinimide is the preferred reagent for allylic bromination because it allows for a low, constant concentration of bromine radicals to be maintained throughout the reaction. This low concentration favors the desired radical substitution at the allylic position over competing electrophilic addition to the double bonds, which would result in the formation of dibrominated side products.

Q3: What are the main challenges in the synthesis of this compound?

A3: The primary challenges include:

  • Low Yield: This can be due to incomplete reaction, formation of side products, or degradation of the product.

  • Side Reactions: The most common side reaction is the addition of bromine across the double bonds. Over-bromination can also occur.

  • Purification Difficulties: The product can be unstable and may decompose during purification. Close boiling points of the product and any unreacted starting material or byproducts can also complicate purification by distillation.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material (1,5-hexadien-3-ol) and the product (this compound). The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicate the reaction is proceeding. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the reaction and identify products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Grignard reagent in the first step.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or titrated Grignard reagent.
Ineffective initiation of the radical bromination.Use a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide. Ensure the reaction is heated to an appropriate temperature to initiate the radical chain reaction.
Deactivated NBS.Use freshly opened or purified NBS. Store NBS in a cool, dark, and dry place.
Low Yield of Brominated Product Competing electrophilic addition of bromine to the double bonds.Maintain a very low concentration of Br2 by using NBS. Avoid exposure to light, which can accelerate the formation of Br2.
Over-bromination leading to di- or tri-brominated products.Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Product degradation during workup or purification.Use a mild workup procedure. Avoid strong acids or bases. Purify the product quickly, and if using distillation, perform it under reduced pressure at a low temperature.
Formation of Multiple Products Isomerization of the double bonds.This can be promoted by heat or acidic/basic conditions. Maintain a neutral pH during workup and keep the reaction temperature as low as possible while still allowing for initiation.
Reaction with the hydroxyl group.While less likely with NBS, alternative brominating agents like PBr3 can replace the hydroxyl group. If this is observed, NBS is the more appropriate reagent.
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to proceed for a longer duration, monitoring by TLC. If the reaction stalls, a slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions.
Poor solubility of NBS.Use a suitable solvent in which NBS has some solubility, such as carbon tetrachloride (use with caution due to toxicity) or acetonitrile.

Experimental Protocols

Synthesis of 1,5-Hexadien-3-ol

This protocol is adapted from a literature procedure.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Allyl bromide

  • Acrolein

  • Sulfuric acid (concentrated)

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, place magnesium turnings (6.28 g atoms) and anhydrous ether (360 mL).

  • Add a few crystals of iodine to initiate the Grignard reaction.

  • A solution of allyl bromide (2.90 moles) in ether (2.6 L) is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour.

  • Cool the reaction mixture and add acrolein (1.86 moles) dropwise over 2 hours, maintaining a gentle reflux.

  • Stir for an additional hour at room temperature.

  • Pour the reaction mixture slowly into 2 L of ice water.

  • Acidify with a solution of concentrated sulfuric acid (120 mL) in water (400 mL) to dissolve the precipitate.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the ether by distillation.

  • Purify the residue by vacuum distillation to yield 1,5-hexadien-3-ol.

Synthesis of this compound (General Procedure)

Materials:

  • 1,5-Hexadien-3-ol

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 1,5-hexadien-3-ol (1.0 equivalent) in a suitable solvent (e.g., carbon tetrachloride).

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or BPO).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or vacuum distillation.

Data Presentation

Table 1: Typical Reaction Parameters for Allylic Bromination with NBS

ParameterTypical RangeNotes
NBS (equivalents) 1.0 - 1.2Using a slight excess can ensure complete consumption of the starting material, but a large excess increases the risk of side reactions.
Radical Initiator 1-5 mol%AIBN or BPO are commonly used.
Solvent CCl4, CH3CN, benzeneThe choice of solvent can influence the reaction rate and selectivity.
Temperature Reflux temperature of the solventSufficient energy is needed to initiate the radical chain reaction.
Reaction Time 1 - 6 hoursHighly dependent on the substrate and reaction scale. Monitor by TLC.

Table 2: Comparison of Brominating Agents for Allylic Alcohols

Brominating AgentAdvantagesDisadvantages
N-Bromosuccinimide (NBS) High selectivity for allylic position, mild reaction conditions.Can be slow, requires a radical initiator.
Phosphorus tribromide (PBr3) Effective for converting alcohols to bromides.Can lead to substitution of the hydroxyl group and rearrangements.
Triphenylphosphine/Carbon tetrabromide (PPh3/CBr4) Mild conditions, good for sensitive substrates.Stoichiometric amounts of phosphine oxide byproduct are generated, which can complicate purification.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1,5-Hexadien-3-ol cluster_step2 Step 2: Allylic Bromination AllylMgBr Allylmagnesium Bromide Grignard Grignard Reaction AllylMgBr->Grignard Acrolein Acrolein Acrolein->Grignard Hexadienol 1,5-Hexadien-3-ol Grignard->Hexadienol Bromination Wohl-Ziegler Bromination Hexadienol->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination Initiator Radical Initiator (AIBN/BPO) Initiator->Bromination Product This compound Bromination->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_SM Is starting material (1,5-hexadien-3-ol) consumed? Start->Check_SM Multiple_Spots Are there multiple new spots on TLC? Check_SM->Multiple_Spots Yes Incomplete_Reaction Incomplete Reaction: - Increase reaction time/temp - Check initiator/NBS quality Check_SM->Incomplete_Reaction No Side_Reactions Side Reactions Occurring: - Lower temperature - Use 1.0 eq. NBS - Ensure inert atmosphere Multiple_Spots->Side_Reactions Yes Product_Degradation Product Degradation: - Use milder workup - Purify quickly at low temp Multiple_Spots->Product_Degradation No (single product spot, but low isolated yield)

Caption: Troubleshooting logic for low yield issues.

Radical_Mechanism Initiation Initiation: Initiator -> 2 R• R• + HBr -> RH + Br• Propagation1 Propagation 1: Allylic H Abstraction 1,5-Hexadien-3-ol + Br• -> Allylic Radical + HBr Initiation->Propagation1 HBr_NBS HBr + NBS -> Succinimide + Br2 Propagation1->HBr_NBS Propagation2 Propagation 2: Bromine Transfer Allylic Radical + Br2 -> This compound + Br• HBr_NBS->Propagation2 Propagation2->Propagation1 Chain Reaction Termination Termination: Br• + Br• -> Br2 2 Allylic Radical -> Dimer Propagation2->Termination

Caption: Radical mechanism of allylic bromination with NBS.

Technical Support Center: Synthesis of 2-Bromohexa-1,5-dien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromohexa-1,5-dien-3-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound?

The synthesis is typically achieved through a Grignard reaction. This involves the nucleophilic addition of allylmagnesium bromide to the carbonyl carbon of 2-bromoacrolein. The reaction is followed by an acidic workup to yield the desired product, this compound.

Q2: What are the main competitive reactions or side products I should be aware of?

Several side reactions can occur, leading to a decrease in the yield of the desired product. The most common side reactions include:

  • Wurtz Coupling: Formation of 1,5-hexadiene from the coupling of two molecules of allyl bromide during the preparation of the Grignard reagent.[1]

  • Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon of 2-bromoacrolein, leading to the formation of an enolate and reducing the amount of aldehyde available for the desired reaction.

  • Decomposition of 2-Bromoacrolein: As an α,β-unsaturated aldehyde containing a bromine atom, 2-bromoacrolein can be unstable under the basic conditions of the Grignard reaction, potentially leading to polymerization or other decomposition pathways.

  • 1,4-Conjugate Addition: While less common for Grignard reagents with α,β-unsaturated aldehydes, some 1,4-addition may occur, leading to the formation of an isomeric enol which upon workup would tautomerize to a ketone. However, for Grignard reagents, 1,2-addition is generally the major pathway.[2]

Q3: How can I minimize the formation of the Wurtz coupling product (1,5-hexadiene)?

To minimize the formation of 1,5-hexadiene, it is crucial to control the conditions during the preparation of allylmagnesium bromide. Key strategies include:

  • Using a large excess of magnesium turnings.

  • Maintaining a low reaction temperature (below 0 °C) during the addition of allyl bromide to the magnesium.

  • Ensuring slow and controlled addition of the allyl bromide.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield of the desired product Inactive Grignard reagent: The Grignard reagent may not have formed due to moisture in the glassware or solvent, or an oxide layer on the magnesium.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Decomposition of 2-bromoacrolein: The starting material may have degraded due to the basicity of the Grignard reagent.Add the Grignard reagent solution slowly to a cooled solution of 2-bromoacrolein to maintain a low temperature and minimize the time the aldehyde is exposed to strongly basic conditions.
Presence of a significant amount of 1,5-hexadiene in the product mixture Wurtz coupling during Grignard reagent formation: This is a common side reaction.Follow the recommendations in FAQ Q3 . Purify the Grignard reagent by titration and use the correct stoichiometry.
Formation of a complex mixture of unidentified byproducts Enolization and subsequent side reactions: The Grignard reagent acting as a base can lead to a cascade of undesired reactions.Use a less basic organometallic reagent if possible, or add the Grignard reagent at a very low temperature (-78 °C) to favor nucleophilic addition over deprotonation.
1,4-conjugate addition: Although less likely, it can contribute to a complex product mixture.The use of standard Grignard reagents (RMgX) generally favors 1,2-addition. The presence of copper salts can promote 1,4-addition, so ensure the reaction is free from copper contaminants.
Difficulty in purifying the final product Presence of polar impurities: Side products and unreacted starting materials can complicate purification.Use column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired alcohol from less polar byproducts like 1,5-hexadiene and more polar impurities.

Experimental Protocols

Preparation of Allylmagnesium Bromide (Grignard Reagent)

Adapted from Organic Syntheses.[1][3]

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Reaction Initiation: To the flask, add magnesium turnings (a significant excess is recommended to suppress Wurtz coupling) and a small crystal of iodine.

  • Grignard Formation: Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the stirred magnesium suspension. The reaction is exothermic and should be initiated cautiously. Maintain a gentle reflux by controlling the rate of addition and, if necessary, by cooling the flask in an ice bath.

  • Completion: After the addition is complete, continue stirring the mixture for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution should be gray to brown.

Synthesis of this compound

Based on a general procedure for Grignard addition to acrolein.[3]

  • Reaction Setup: In a separate three-necked flask equipped with a stirrer, a dropping funnel, and a thermometer, place a solution of 2-bromoacrolein in anhydrous diethyl ether. Cool the solution to -10 °C to 0 °C in an ice-salt bath.

  • Grignard Addition: Add the freshly prepared allylmagnesium bromide solution dropwise from the dropping funnel to the cooled 2-bromoacrolein solution while maintaining the temperature below 5 °C.

  • Quenching: After the addition is complete, stir the reaction mixture for an additional hour at room temperature. Then, pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Reaction Pathway and Side Reactions

Reaction_Pathway Allylmagnesium_Bromide Allylmagnesium Bromide Enolate Enolate Intermediate Allylmagnesium_Bromide->Enolate Acts as Base Grignard_Reaction Grignard Reaction Allylmagnesium_Bromide->Grignard_Reaction Decomposition Decomposition/ Polymerization Enolate->Decomposition Conjugate_Addition 1,4-Addition Product (Minor) Grignard_Reaction->Conjugate_Addition 1,4-Addition (Minor Pathway) Product Product Grignard_Reaction->Product 1,2-Addition (Major Pathway) Allyl_Bromide Allyl Bromide Mg Mg Grignard_Formation Grignard_Formation Mg->Grignard_Formation Grignard_Formation->Allylmagnesium_Bromide 2-Bromoacrolein 2-Bromoacrolein 2-Bromoacrolein->Enolate 2-Bromoacrolein->Grignard_Reaction

Caption: Main reaction pathway and potential side reactions.

Experimental Workflow

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup and Purification Dry_Glassware Dry Glassware and Solvents Activate_Mg Activate Magnesium (Iodine) Dry_Glassware->Activate_Mg Add_Allyl_Bromide Slowly Add Allyl Bromide Activate_Mg->Add_Allyl_Bromide Reflux Reflux to Complete Formation Add_Allyl_Bromide->Reflux Cool_Aldehyde Cool 2-Bromoacrolein Solution Reflux->Cool_Aldehyde Add_Grignard Slowly Add Grignard Reagent Cool_Aldehyde->Add_Grignard Stir Stir at Room Temperature Add_Grignard->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with Ether Quench->Extract Dry_and_Concentrate Dry and Concentrate Organic Layers Extract->Dry_and_Concentrate Purify Purify by Distillation or Chromatography Dry_and_Concentrate->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Step-by-step experimental workflow.

References

Technical Support Center: Purification of 2-Bromohexa-1,5-dien-3-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromohexa-1,5-dien-3-ol using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Issue 1: Poor Separation of the Target Compound

  • Question: My column is running, but the fractions containing this compound are contaminated with impurities. How can I improve the separation?

  • Answer: Poor separation can result from several factors. Here are some troubleshooting steps:

    • Optimize the Solvent System: The polarity of your eluent is critical. If your compound is eluting too quickly with impurities (high Rf value), your solvent system is likely too polar. Conversely, if it's moving too slowly (low Rf value), the solvent system is not polar enough.

      • For a moderately polar compound like this compound, a good starting point for TLC analysis is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

      • Try varying the ratio of your solvent system. For instance, if you are using 20% ethyl acetate in hexane, try reducing it to 10% or 15% to improve separation from less polar impurities. If the compound is not moving, increase the polarity by adding more ethyl acetate or a small amount of methanol.[1][2]

    • Column Packing: Ensure your column is packed uniformly to avoid channeling, where the solvent and sample run down cracks in the stationary phase, leading to poor separation.[3]

    • Sample Loading: The initial band of your compound should be as narrow as possible. Dissolve your crude sample in a minimal amount of the initial eluent or a slightly more polar solvent and load it carefully onto the column.[4] Dry loading the sample onto a small amount of silica can also help create a fine, even band.[4]

Issue 2: The Compound is Not Eluting from the Column

  • Question: I have been flushing the column with my chosen solvent system, but I cannot detect my product in the collected fractions. What should I do?

  • Answer: This issue can be due to a few reasons:

    • Incorrect Solvent System: The solvent system may not be polar enough to move your compound down the column. You can test this by running a TLC with a more polar solvent system, such as a higher percentage of ethyl acetate or by adding a small amount of methanol to your eluent.[3][5]

    • Compound Decomposition: this compound, being an allylic alcohol, may be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[5] You can test for compound stability by spotting your purified compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[5]

    • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel.

    To address this, you can:

    • Gradually increase the polarity of the eluent. If you started with a hexane/ethyl acetate mixture, you can switch to pure ethyl acetate, and then to a mixture of ethyl acetate and methanol.

    • If decomposition is suspected, consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.[5]

Issue 3: Streaking of the Compound on the TLC Plate and Column

  • Question: My compound appears as a streak rather than a distinct spot on the TLC plate, and I'm getting broad, overlapping fractions from my column. Why is this happening?

  • Answer: Streaking is often caused by the compound's interaction with the stationary phase, especially for polar compounds, acids, or bases.[1]

    • For an alcohol like this compound, the hydroxyl group can strongly interact with the silanol groups on the silica surface.

    • To mitigate this, you can add a small amount of a polar modifier to your eluent. For acidic compounds, a few drops of acetic acid can help, while for basic compounds, triethylamine is often used.[1] For neutral but polar compounds, adding a small percentage of methanol can sometimes improve the spot shape.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for the purification of this compound?

    • A1: A common starting point for a moderately polar compound like an unsaturated alcohol is a mixture of hexane and ethyl acetate.[2] Begin by testing a 4:1 or 3:1 mixture of hexane:ethyl acetate on a TLC plate and adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for your target compound.

  • Q2: How can I tell if my compound is decomposing on the silica gel?

    • A2: You can perform a stability test using a 2D TLC.[5] Spot your compound in one corner of a TLC plate and run it in a suitable solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it has decomposed, you will see additional spots off the diagonal.[5]

  • Q3: Should I use silica gel or alumina for the purification?

    • A3: Silica gel is the most common stationary phase. However, if you observe that this compound is decomposing on silica, alumina can be a good alternative as it is less acidic.[5] You will need to re-optimize your solvent system for alumina, as the elution order of compounds may differ.

  • Q4: What is "dry loading" and when should I use it?

    • A4: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before loading it onto the column.[4] This is particularly useful if your sample is not very soluble in the eluent or if you want to ensure a very narrow starting band for better separation.[4] To do this, dissolve your sample in a volatile solvent, add a small amount of silica gel, and then evaporate the solvent until you have a free-flowing powder, which you can then carefully add to the top of your column.[4]

Data Presentation

Table 1: Suggested TLC Solvent Systems for this compound

Solvent System (v/v)Expected Rf RangeNotes
4:1 Hexane:Ethyl Acetate0.1 - 0.3Good starting point for initial analysis.
3:1 Hexane:Ethyl Acetate0.2 - 0.4Should provide good mobility for column separation.
1:1 Hexane:Ethyl Acetate0.4 - 0.6May be too polar, leading to co-elution with impurities.
95:5 Dichloromethane:Methanol0.2 - 0.4An alternative for more polar compounds.[3]

Experimental Protocols

Detailed Methodology for Column Chromatography of this compound

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber containing a pre-determined solvent system (e.g., 3:1 hexane:ethyl acetate).

    • Visualize the spots using a UV lamp (if the compound is UV active) and/or a chemical stain (e.g., potassium permanganate or p-anisaldehyde stain, which are good for alcohols).

    • Adjust the solvent system to achieve an Rf of ~0.3 for the target compound.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material (a general rule is to use 40-100g of silica gel for every 1g of crude mixture).

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the eluent and carefully pipette it onto the top of the column.[4]

    • Dry Loading: Dissolve the crude sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if performing flash chromatography) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product tlc TLC Analysis & Solvent System Optimization column_prep Column Packing tlc->column_prep sample_load Sample Loading (Wet or Dry) column_prep->sample_load elution Elution & Fraction Collection sample_load->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine Identify Pure Fractions evaporation Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_separation Poor Separation cluster_elution No Elution cluster_streaking Streaking start Problem Encountered During Chromatography q1 Are fractions impure? start->q1 q2 Is the compound stuck on the column? start->q2 q3 Are spots/bands streaking? start->q3 a1 Optimize Solvent System (Adjust Polarity) q1->a1 Yes a2 Check Column Packing q1->a2 Yes a3 Improve Sample Loading (Narrow Band) q1->a3 Yes a4 Increase Eluent Polarity q2->a4 Yes a5 Test for Compound Stability (2D TLC) q2->a5 Yes a6 Consider Deactivated Silica or Alumina q2->a6 Yes a7 Add Modifier to Eluent (e.g., MeOH, TEA) q3->a7 Yes

Caption: Troubleshooting workflow for common column chromatography issues.

References

Common impurities in 2-Bromohexa-1,5-dien-3-ol and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromohexa-1,5-dien-3-ol. The information provided is designed to address common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: Common impurities can be categorized based on the synthetic route. A likely two-step synthesis involves the Grignard reaction of allylmagnesium bromide with acrolein to form 1,5-hexadien-3-ol, followed by bromination.

  • From the Grignard Reaction Step:

    • Unreacted Starting Materials: Residual allyl bromide and acrolein.

    • Side Products: 1,5-Hexadiene (from the coupling of the Grignard reagent) and poly-addition products of acrolein.

  • From the Bromination Step (using N-Bromosuccinimide - NBS):

    • Unreacted Starting Material: 1,5-Hexadien-3-ol.

    • Reagent-Derived Impurities: Unreacted N-Bromosuccinimide (NBS) and the byproduct succinimide.

    • Over-brominated Products: Dibrominated or other poly-brominated species.

    • Isomeric Byproducts: Positional isomers of the desired product.

Q2: My final product of this compound is a yellow oil, but the literature suggests it should be a colorless to pale yellow liquid. What is the cause of the color?

A2: The yellow or brown coloration is often due to the presence of trace amounts of bromine or polymeric materials formed during the synthesis or purification. Exposure to light and air can also lead to degradation and color formation.

Q3: After purification by column chromatography, I still observe impurities in my NMR spectrum. What could be the reason?

A3: There are several possibilities:

  • Co-elution of Impurities: Some impurities may have similar polarities to the desired product, causing them to elute together during column chromatography.

  • Product Decomposition: this compound may be unstable on silica gel, leading to decomposition during chromatography.

  • Incomplete Removal of Solvents: Residual solvents from the chromatography or work-up may still be present.

Q4: How can I remove the succinimide byproduct after an NBS bromination?

A4: Succinimide is soluble in water. An aqueous work-up of the reaction mixture, including washes with water and brine, should effectively remove the majority of the succinimide. If it persists, a recrystallization or a second column chromatography may be necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Possible Cause Recommended Solution
Low yield in the Grignard reaction to form 1,5-hexadien-3-ol. Incomplete reaction of starting materials.Ensure the magnesium turnings are activated and the reaction is carried out under strictly anhydrous conditions. Use of freshly distilled solvents is recommended.
Side reactions, such as Wurtz coupling of the Grignard reagent.Add the allyl bromide slowly to the magnesium turnings to maintain a controlled reaction temperature.
Multiple spots on TLC after bromination with NBS. Over-bromination or formation of isomeric byproducts.Control the reaction temperature, typically by running the reaction at or below room temperature. Use a stoichiometric amount of NBS.
Product degradation during purification. Instability of the bromo-dienol on silica gel.Use a less acidic stationary phase, such as neutral alumina, for column chromatography. Alternatively, consider purification by distillation under reduced pressure.
Presence of succinimide in the final product. Inefficient removal during work-up.Perform multiple washes with water during the aqueous work-up. If the problem persists, consider a filtration through a short plug of silica gel.

Quantitative Data Summary

The following table summarizes typical purity levels of this compound at different stages of synthesis and purification. Actual values may vary depending on the specific experimental conditions.

Stage Purification Method Typical Purity (%) Common Impurities Present
Crude Product (Post-Bromination) Aqueous Work-up70-851,5-hexadien-3-ol, Succinimide, NBS, Over-brominated products
After Distillation Vacuum Distillation90-95Isomeric byproducts, trace starting material
After Column Chromatography Silica Gel or Alumina>95Trace isomeric byproducts

Experimental Protocols

Synthesis of 1,5-Hexadien-3-ol

This protocol is adapted from a known procedure for the synthesis of 1,5-hexadien-3-ol.

  • Reaction Setup: A dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with magnesium turnings (1.2 eq) and anhydrous diethyl ether.

  • Grignard Reagent Formation: A solution of allyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated with a small crystal of iodine if necessary. The mixture is stirred until the magnesium is consumed.

  • Reaction with Acrolein: The Grignard solution is cooled to 0 °C, and a solution of freshly distilled acrolein (1.0 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield 1,5-hexadien-3-ol.

Synthesis of this compound

This is a representative protocol for the allylic bromination of an alcohol using NBS.

  • Reaction Setup: A flask is charged with 1,5-hexadien-3-ol (1.0 eq) and a suitable solvent such as dichloromethane or carbon tetrachloride.

  • Addition of NBS: N-Bromosuccinimide (1.05 eq) is added portion-wise to the solution at 0 °C. The reaction mixture is stirred at room temperature and monitored by TLC.

  • Work-up: The reaction mixture is filtered to remove succinimide. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel or neutral alumina, eluting with a gradient of ethyl acetate in hexanes.

Visualizations

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A Grignard Reaction: Allyl Bromide + Acrolein B Bromination: 1,5-Hexadien-3-ol + NBS A->B Yields C Aqueous Work-up B->C Crude Product D Column Chromatography C->D E Vacuum Distillation C->E F Pure this compound D->F E->F G cluster_impurities Potential Impurities cluster_removal Removal Methods I1 Unreacted Starting Materials R2 Column Chromatography I1->R2 R3 Distillation I1->R3 I2 Succinimide R1 Aqueous Wash I2->R1 I3 Over-brominated Products I3->R2 I4 Isomeric Byproducts I4->R2 I4->R3

Technical Support Center: Optimizing Palladium-Catalyzed Cyclization of 2-Bromohexa-1,5-dien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the palladium-catalyzed cyclization of 2-bromohexa-1,5-dien-3-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the palladium-catalyzed cyclization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction showing low or no conversion of the starting material?

A1: Low or no conversion is a frequent issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst or may have decomposed.

    • Solution: Ensure the use of a reliable palladium source such as Pd(OAc)₂ or Pd₂(dba)₃. The addition of phosphine ligands in a 3:1 ratio to Pd(OAc)₂ can facilitate the in situ reduction to Pd(0).[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Also, ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can poison the catalyst.[2]

  • Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the reaction.

    • Solution: For intramolecular Heck reactions, bulky, electron-rich phosphine ligands are often effective.[3] Try screening different ligands such as PPh₃, P(o-tol)₃, or bidentate ligands like BINAP. The choice of ligand can significantly impact catalyst activity and stability.

  • Incorrect Base: The base might be too weak or sterically hindered to effectively neutralize the HBr generated during the catalytic cycle.

    • Solution: Triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc) are commonly used bases.[4] The choice of base can influence the reaction pathway, so screening different bases may be necessary. For instance, in a similar system, Na₂CO₃ was used effectively.[5]

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Intramolecular Heck reactions are often carried out at elevated temperatures, for example, 80 °C in DMF.[6]

Q2: My reaction is producing a complex mixture of products instead of the desired cyclized product. What are the likely side reactions?

A2: The formation of multiple products indicates competing reaction pathways. For this compound, several side reactions are possible.

  • β-Hydride Elimination: This is a common side reaction in Heck couplings and can lead to the formation of various diene isomers.

    • Solution: The choice of ligand and base can influence the rate of β-hydride elimination relative to the desired cyclization. Using bidentate ligands or running the reaction under conditions that favor the cationic pathway (e.g., using silver salts with aryl triflates) can sometimes suppress this.[1][2]

  • Isomerization of the Double Bond: The palladium hydride intermediate formed after cyclization can re-add to the double bond, leading to isomerization.[2]

    • Solution: The addition of silver salts can sometimes prevent this by acting as a halide scavenger and promoting the desired reductive elimination.[2]

  • Oxidation of the Allylic Alcohol: The allylic alcohol moiety could be oxidized to an enone, especially if an oxidant is present or if the reaction is run at high temperatures for extended periods. A tandem cyclization/oxidation process has been reported for similar substrates to form cyclopentenones.

    • Solution: To avoid this, ensure the reaction is run under strictly anaerobic conditions unless the oxidized product is desired. Lowering the reaction temperature might also be beneficial.

Q3: I am observing the formation of an unexpected ring size (e.g., a six-membered ring instead of a five-membered ring). How can I control the regioselectivity?

A3: The regioselectivity of the cyclization (5-exo-trig vs. 6-endo-trig) is a critical aspect of this reaction.

  • Thermodynamic vs. Kinetic Control: The formation of five-membered rings (5-exo-trig) is generally kinetically favored in intramolecular Heck reactions.[5] However, under certain conditions, the thermodynamically more stable six-membered ring (6-endo-trig) might be formed.

    • Solution: Lowering the reaction temperature generally favors the kinetically controlled 5-exo product. The choice of ligand can also play a crucial role. Less bulky ligands might favor the 6-endo pathway in some cases.

  • Substrate Conformation: The conformation of the dienol substrate can influence which double bond is in a more favorable position for the intramolecular insertion.

    • Solution: While difficult to control directly, solvent choice can sometimes influence the substrate's conformation and, consequently, the reaction's regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the palladium-catalyzed cyclization of this compound?

A1: The palladium-catalyzed intramolecular Heck reaction of this compound is expected to primarily yield a five-membered ring through a 5-exo-trig cyclization. Depending on the reaction conditions and subsequent workup, the product could be a cyclopentenol derivative. However, a tandem oxidative cyclization to form a cyclopentenone has also been reported for this class of compounds.

Q2: What are the typical starting conditions for this reaction?

A2: Based on related literature for similar substrates, a good starting point would be:

  • Palladium Source: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10-15 mol%)

  • Base: Na₂CO₃ or Et₃N (2-3 equivalents)

  • Solvent: DMF or acetonitrile (MeCN)

  • Temperature: 80 °C

  • Atmosphere: Inert (Argon or Nitrogen)

Q3: How does the allylic alcohol functional group affect the reaction?

A3: The allylic alcohol can influence the reaction in several ways:

  • Coordination: The hydroxyl group can coordinate to the palladium center, potentially influencing the catalyst's reactivity and selectivity.

  • Nucleophilic Attack: In some palladium-catalyzed reactions involving dienes, π-allyl palladium intermediates can be trapped by nucleophiles.[1] While less common in standard Heck reactions, the intramolecular hydroxyl group could potentially act as a nucleophile under certain conditions, leading to ether formation, though this is less likely than cyclization.

  • Directing Group: The hydroxyl group might act as a directing group, influencing the stereochemistry of the cyclization.

  • Oxidation: As mentioned in the troubleshooting guide, the secondary alcohol can be oxidized to a ketone, leading to the formation of a cyclopentenone.

Q4: Is it possible to achieve an asymmetric cyclization?

A4: Yes, asymmetric intramolecular Heck reactions are well-established and can be used to create chiral centers. This is typically achieved by using chiral phosphine ligands, such as BINAP.[1] The reaction would likely proceed through a cationic pathway, which often gives higher enantioselectivity.[1]

Data Presentation

Table 1: Effect of Palladium Catalyst and Ligand on a Model Intramolecular Heck Reaction.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Pd(OAc)₂ (5)PPh₃ (10)Na₂CO₃DMF80HighBased on similar reactions[5]
2Pd(PPh₃)₄ (5)-Et₃NMeCN12085General IMHR example[1]
3PdCl₂(PPh₃)₂ (3)-Et₃NDMA10096General IMHR example[7]
4Pd₂(dba)₃ (2.5)P(o-tol)₃ (10)K₂CO₃Dioxane100VariesGeneral IMHR conditions

Note: Yields are highly substrate-dependent and the above table serves as a general guideline for initial screening.

Experimental Protocols

General Procedure for Palladium-Catalyzed Cyclization of this compound:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 0.05 mmol) and the phosphine ligand (e.g., PPh₃, 0.10 mmol).

  • Add the solvent (e.g., anhydrous DMF, 10 mL) and stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.

  • Add the base (e.g., Na₂CO₃, 2.0 mmol).

  • Add a solution of this compound (1.0 mmol) in the same anhydrous solvent (2 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Mechanism A Pd(0)L₂ B Vinyl-Pd(II) Complex A->B C Alkene Coordination B->C Coordination D Intramolecular Carbopalladation C->D Migratory Insertion (5-exo-trig) E Cyclized Alkyl-Pd(II) D->E F β-Hydride Elimination E->F Syn-elimination G Product-Pd(II)-H Complex F->G H Product G->H Product Release I [HPdL₂]⁺X⁻ G->I I->A Reductive Elimination BaseH Base-H⁺ I->BaseH J Starting Material (this compound) J->B Oxidative Addition Base Base Base->I

Caption: Proposed catalytic cycle for the intramolecular Heck reaction of this compound.

Troubleshooting_Workflow Start Reaction Start Problem Low Conversion? Start->Problem Catalyst Check Catalyst Activity - Inert atmosphere? - Fresh Pd source? - Appropriate ligand? Problem->Catalyst Yes SideProducts Complex Mixture? Problem->SideProducts No Conditions Optimize Conditions - Increase temperature - Screen bases/solvents Catalyst->Conditions Conditions->Problem CheckSideReactions Identify Side Products (GC-MS, NMR) - Isomerization? - Oxidation? SideProducts->CheckSideReactions Yes RegioProblem Wrong Ring Size? SideProducts->RegioProblem No ModifyConditions Modify Conditions - Lower temperature - Change ligand/base CheckSideReactions->ModifyConditions ModifyConditions->Problem RegioSolution Address Regioselectivity - Lower temperature - Screen ligands RegioProblem->RegioSolution Yes Success Successful Cyclization RegioProblem->Success No RegioSolution->Problem

Caption: A troubleshooting decision tree for optimizing the cyclization reaction.

References

Navigating the Stability of 2-Bromohexa-1,5-dien-3-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the reactive intermediate 2-Bromohexa-1,5-dien-3-ol, ensuring its stability during storage is paramount to experimental success and reproducibility. This technical support center provides troubleshooting guidance and frequently asked questions to address challenges in preventing its decomposition.

Troubleshooting Guide: Identifying and Mitigating Decomposition

Unexpected experimental results or changes in the physical appearance of this compound may indicate degradation. This guide provides a systematic approach to troubleshooting these issues.

dot

Caption: Troubleshooting workflow for decomposition of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the decomposition of this compound?

A1: The decomposition of this compound can occur through several pathways, primarily:

  • Dehydrobromination: Elimination of hydrogen bromide (HBr) to form a conjugated system. This can be promoted by heat or the presence of basic impurities.

  • Oxidation: The allylic alcohol moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, particularly under light exposure, leading to the formation of corresponding aldehydes or ketones.[1][2][3][4][5]

  • Radical Reactions: The allylic C-H bonds are relatively weak and can be susceptible to radical abstraction, initiating radical chain reactions, especially in the presence of light or radical initiators.[2]

  • Acid-Catalyzed Decomposition: The presence of acidic impurities can catalyze dehydration or rearrangement reactions of the allylic alcohol.

dot

DecompositionPathways cluster_pathways Decomposition Pathways Compound This compound Dehydrobromination Dehydrobromination (Heat, Base) Compound->Dehydrobromination Oxidation Oxidation (O2, Light) Compound->Oxidation Radical Radical Reactions (Light, Initiators) Compound->Radical Acid Acid-Catalyzed Decomposition Compound->Acid

Caption: Primary decomposition pathways for this compound.

Q2: What are the ideal storage conditions to prevent decomposition?

A2: To minimize decomposition, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at or below 4°C. Lower temperatures will slow the rate of all decomposition pathways.

  • Light: Store in an amber vial or otherwise protect from light to prevent photochemical degradation.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Purity: Ensure the material is free from acidic or basic impurities which can catalyze decomposition.

Q3: Are there any recommended stabilizers that can be added during storage?

A3: Yes, the addition of stabilizers can significantly prolong the shelf-life of this compound.

  • Radical Inhibitors: Small amounts of radical inhibitors like butylated hydroxytoluene (BHT) or phenothiazine can be added to quench radical chain reactions.

  • Acid Scavengers: A non-nucleophilic, sterically hindered amine base, such as pyridine or triethylamine, can be added in trace amounts to neutralize any HBr that may form, thus preventing acid-catalyzed decomposition.[6][7]

Quantitative Data on Stability

While specific long-term stability data for this compound is not extensively published, the following table provides an estimated percentage of degradation based on typical stability profiles of similar bromo-substituted allylic alcohols under various storage conditions over a 6-month period.

Storage ConditionTemperature (°C)AtmosphereLight ExposureStabilizerEstimated Degradation (%)
Ideal -20 Argon Dark BHT (100 ppm) < 1
Recommended4ArgonDarkNone2 - 5
Sub-optimal4AirDarkNone5 - 15
Poor25 (Room Temp)AirAmbient LightNone> 20
Aggressive40AirUV LightNone> 50

Experimental Protocols

Protocol for Long-Term Storage of this compound
  • Purification: Ensure the this compound is of high purity. If necessary, purify by flash chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to remove any acidic or baseline impurities.

  • Solvent Removal: Remove the purification solvent under reduced pressure, ensuring the temperature does not exceed 30°C.

  • Stabilizer Addition (Optional): If extended storage is required, dissolve the purified oil in a minimal amount of a dry, inert solvent (e.g., dichloromethane). Add a stock solution of BHT (in the same solvent) to achieve a final concentration of 100 ppm. For acid-sensitive applications, this step may be omitted.

  • Inerting: Place the vial containing the compound into a larger Schlenk flask. Evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Sealing: Securely cap the vial with a Teflon-lined cap. For very long-term storage, consider flame-sealing the vial under an inert atmosphere.

  • Light Protection: Wrap the vial in aluminum foil or place it in a light-proof secondary container.

  • Temperature Control: Store the container in a freezer at -20°C or a refrigerator at 4°C.

Protocol for Monitoring Decomposition by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: At specified time points, carefully open the stored sample under an inert atmosphere. Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC-MS Analysis:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute both the parent compound and any potential degradation products.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound by its retention time and mass spectrum.

    • Look for the appearance of new peaks over time. Potential degradation products to monitor for include:

      • Dehydrobrominated products (M-HBr).

      • Oxidation products (e.g., corresponding enone).

      • Rearrangement products.

    • Quantify the relative peak areas to estimate the percentage of decomposition.

References

Technical Support Center: Stereoselective Synthesis of 2-Bromohexa-1,5-dien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2-Bromohexa-1,5-dien-3-ol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by the synthetic step.

Step 1: Asymmetric Epoxidation of 1,5-Hexadiene

A common strategy to introduce chirality is through the asymmetric epoxidation of a precursor like 1,5-hexadiene to form a chiral vinyl epoxide.

Q1: The enantiomeric excess (ee) of the vinyl epoxide is low.

A1: Low enantioselectivity in asymmetric epoxidation can stem from several factors. Here are some troubleshooting steps:

  • Catalyst and Ligand Integrity: Ensure the chiral catalyst and ligand are pure and have not degraded. For Sharpless asymmetric epoxidation, the titanium isopropoxide should be freshly distilled, and the diethyl tartrate (DET) should be of high purity.

  • Reaction Temperature: Strict temperature control is crucial. Running the reaction at the optimal low temperature (e.g., -20 °C) is often necessary to maximize enantioselectivity.

  • Moisture and Air: The reaction is highly sensitive to moisture and air. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stoichiometry: The stoichiometry of the catalyst components is critical. Ensure accurate addition of the titanium isopropoxide and chiral tartrate.

Q2: The reaction is sluggish, or there is no conversion to the vinyl epoxide.

A2: Poor reactivity can be due to catalyst deactivation or suboptimal reaction conditions.

  • Oxidant Quality: The quality of the oxidant, such as tert-butyl hydroperoxide (TBHP), is important. Use a fresh, anhydrous solution of the oxidant.

  • Catalyst Loading: While catalytic, a sufficient loading is necessary. If the reaction is slow, a modest increase in the catalyst loading may be beneficial.

  • Molecular Sieves: The presence of activated molecular sieves can help to remove trace amounts of water and improve the reaction rate and selectivity.

Step 2: Palladium-Catalyzed Allylic Bromination of the Vinyl Epoxide

The introduction of the bromide is often achieved through a palladium-catalyzed ring-opening of the chiral vinyl epoxide, a variation of the Tsuji-Trost reaction.

Q3: The reaction yields a mixture of regioisomers (SN2 and SN2' products).

A3: The regioselectivity of the nucleophilic attack on the π-allyl palladium intermediate is a common challenge.

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst is critical in directing the regioselectivity. Bulky ligands tend to favor attack at the less substituted terminus of the allyl fragment.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity. A solvent screen may be necessary to find the optimal conditions.

  • Bromide Source: The nature of the bromide source (e.g., LiBr, NaBr, MgBr₂) can also affect the outcome.

Q4: The stereochemistry at the alcohol-bearing carbon is lost (racemization).

A4: The stereochemical outcome of the Tsuji-Trost reaction typically proceeds with a double inversion, leading to overall retention of stereochemistry. Loss of stereocontrol can be problematic.

  • Reaction Mechanism: Ensure the reaction proceeds through the expected outer-sphere nucleophilic attack on the π-allyl complex. Conditions that favor an SN1-type mechanism can lead to racemization.

  • Palladium Catalyst: The palladium source (e.g., Pd(PPh₃)₄, [Pd(allyl)Cl]₂) and the ligand-to-metal ratio can influence the stereochemical outcome.

Q5: Low yield of the desired this compound.

A5: Low yields can be attributed to several factors, including side reactions and product instability.

  • Product Decomposition: Allylic bromides can be unstable. It is advisable to work up the reaction at low temperatures and purify the product quickly.

  • Side Reactions: The formation of dienes or other byproducts can occur. Optimizing the reaction time and temperature can minimize these side reactions.

  • Purification: Purification by silica gel chromatography can sometimes lead to decomposition. Using a less acidic stationary phase or a rapid purification technique like flash chromatography with a non-polar eluent system can be beneficial. An improved purification procedure for a similar compound involved using a larger grain of silica to reduce the chromatography time.[1]

Frequently Asked Questions (FAQs)

Q6: What is a common synthetic route for the stereoselective synthesis of this compound?

A6: A plausible and commonly employed strategy involves a two-step sequence:

  • Asymmetric Epoxidation: A prochiral diene, such as 1,5-hexadiene, undergoes an asymmetric epoxidation to produce a chiral vinyl epoxide. The Sharpless asymmetric epoxidation is a well-established method for this transformation.

  • Palladium-Catalyzed Allylic Bromination: The resulting chiral vinyl epoxide is then subjected to a palladium-catalyzed ring-opening reaction with a bromide source. This reaction, a type of Tsuji-Trost allylic substitution, introduces the bromide at the C2 position and generates the hydroxyl group at C3, yielding the desired this compound.

Q7: How can I control the diastereoselectivity if I start from an α-bromo enone?

A7: If you are employing a strategy that involves the reduction of an α-bromo enone, the diastereoselectivity of the resulting alcohol can be controlled by the choice of reducing agent. Chiral reducing agents or enzymatic reductions can provide high levels of diastereoselectivity. For instance, multienzymatic reductions have been shown to be effective for the stereoselective reduction of α-halo substituted enones.

Q8: What are some typical conditions for the palladium-catalyzed allylic bromination of a vinyl epoxide?

A8: While specific conditions will need to be optimized for this particular substrate, a general starting point for a palladium-catalyzed allylic bromination of a vinyl epoxide would be:

  • Palladium Source: A Pd(0) source such as Pd(PPh₃)₄ or a combination of a Pd(II) precursor with a reducing agent.

  • Ligand: A phosphine ligand, such as triphenylphosphine (PPh₃) or a chiral ligand if further stereocontrol is needed.

  • Bromide Source: A soluble bromide salt like lithium bromide (LiBr) or magnesium bromide (MgBr₂).

  • Solvent: An aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature: The reaction is typically run at room temperature or slightly elevated temperatures.

Q9: How can I purify the final product, this compound, given its potential instability?

A9: The purification of potentially unstable allylic bromides requires care.

  • Rapid Chromatography: Use flash column chromatography with a non-polar eluent to minimize the time the compound spends on the silica gel.

  • Neutralized Silica: Pre-treating the silica gel with a base, such as triethylamine, can help to prevent acid-catalyzed decomposition.

  • Low Temperature: Keep the product cold during and after purification.

  • Storage: Store the purified product under an inert atmosphere at low temperatures, and consider using it in the next synthetic step as soon as possible.

Data Presentation

Table 1: Representative Conditions for Asymmetric Epoxidation

Catalyst SystemOxidantSolventTemperature (°C)Typical ee (%)
Ti(OiPr)₄ / (+)-DETTBHPCH₂Cl₂-20>90
Ti(OiPr)₄ / (-)-DETTBHPCH₂Cl₂-20>90

Table 2: Representative Conditions for Palladium-Catalyzed Allylic Bromination

Palladium SourceLigandBromide SourceSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄-LiBrTHF2570-85
[Pd(allyl)Cl]₂PPh₃MgBr₂DCM0 to 2565-80

Experimental Protocols

A detailed, generalized experimental protocol for the proposed two-step synthesis is provided below. Note: These are general procedures and may require optimization for this specific substrate.

Protocol 1: Asymmetric Epoxidation of 1,5-Hexadiene (Sharpless Conditions)

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add dry dichloromethane (CH₂Cl₂).

  • Cool the flask to -20 °C in a cryocooler or a suitable cooling bath.

  • Add L-(+)-diethyl tartrate (DET) to the cooled solvent.

  • Slowly add titanium(IV) isopropoxide (Ti(OiPr)₄) to the solution and stir for 10 minutes.

  • Add 1,5-hexadiene to the mixture.

  • Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene or decane dropwise over a period of 1 hour, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C and monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Allylic Bromination of the Chiral Vinyl Epoxide

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral vinyl epoxide and a solution of lithium bromide in dry tetrahydrofuran (THF).

  • In a separate flask, prepare the palladium catalyst by dissolving tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in dry THF.

  • Add the catalyst solution to the solution of the vinyl epoxide and lithium bromide.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product quickly by flash column chromatography on silica gel (pre-treated with triethylamine if necessary).

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Asymmetric Epoxidation cluster_intermediate Intermediate cluster_step2 Step 2: Allylic Bromination cluster_product Final Product 1,5-Hexadiene 1,5-Hexadiene Epoxidation Asymmetric Epoxidation (Sharpless Conditions) 1,5-Hexadiene->Epoxidation Chiral_Catalyst Ti(OiPr)4 / DET Chiral_Catalyst->Epoxidation Oxidant TBHP Oxidant->Epoxidation Vinyl_Epoxide Chiral Vinyl Epoxide Epoxidation->Vinyl_Epoxide Bromination Pd-Catalyzed Allylic Bromination Vinyl_Epoxide->Bromination Final_Product This compound Bromination->Final_Product Pd_Catalyst Pd(PPh3)4 Pd_Catalyst->Bromination Bromide_Source LiBr Bromide_Source->Bromination troubleshooting_low_ee Start Low Enantiomeric Excess (ee) in Asymmetric Epoxidation Check_Catalyst Check Catalyst/Ligand Purity and Integrity Start->Check_Catalyst Check_Temp Verify Reaction Temperature Control Start->Check_Temp Check_Atmosphere Ensure Inert Atmosphere and Dry Solvents Start->Check_Atmosphere Check_Stoichiometry Confirm Accurate Stoichiometry of Catalyst Components Start->Check_Stoichiometry Action_Catalyst Use Freshly Purified Catalyst/Ligand Check_Catalyst->Action_Catalyst Action_Temp Maintain Optimal Low Temperature (e.g., -20°C) Check_Temp->Action_Temp Action_Atmosphere Use Freshly Dried Solvents and Inert Gas Check_Atmosphere->Action_Atmosphere Action_Stoichiometry Re-weigh and Add Components Carefully Check_Stoichiometry->Action_Stoichiometry

References

Byproducts of 2-Bromohexa-1,5-dien-3-ol reactions and their identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromohexa-1,5-dien-3-ol. The information is designed to help identify potential byproducts and address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I performed a palladium-catalyzed cyclization of this compound and obtained a product with a carbonyl group. What is the likely structure of this byproduct?

A1: The most probable byproduct is a cyclopentenone derivative. This occurs via an intramolecular Heck-type reaction, which is a common transformation for 2-bromo-1,5-dienes. The reaction proceeds through oxidative addition of the vinyl bromide to the Pd(0) catalyst, followed by intramolecular migratory insertion and subsequent β-hydride elimination.

Q2: My reaction of this compound under thermal conditions resulted in an unexpected ketone. What could have happened?

A2: It is likely that an oxy-Cope rearrangement has occurred.[1][2][3][4] The 1,5-dien-3-ol structure of your starting material is prone to this[5][5]-sigmatropic rearrangement upon heating. This rearrangement forms an enol intermediate which then tautomerizes to the more stable keto form, resulting in a rearranged unsaturated ketone.[1]

Q3: I attempted an oxidation of this compound to the corresponding ketone, but my yield is low and the reaction mixture is complex. What are the potential side reactions?

A3: Besides the desired oxidation to 2-bromohexa-1,5-dien-3-one, several side reactions can occur depending on the oxidant used. For instance, with strong oxidizing agents, you might observe cleavage of the double bonds. If using a Swern oxidation, incomplete reaction or the formation of side products from the reagents themselves are possibilities.[6][7] It's also crucial to maintain low temperatures during a Swern oxidation to avoid side reactions.[6][8]

Q4: I am observing the formation of a furan derivative in my reaction. How is this possible?

A4: Although less common, the formation of furan derivatives can occur under certain conditions, potentially involving cyclization and subsequent dehydration or rearrangement, especially in the presence of acid or metal catalysts.

Q5: What are the common byproducts when using a strong base with this compound?

A5: With a strong, non-nucleophilic base, you are likely to observe elimination reactions (E1 or E2 mechanisms), leading to the formation of a triene.[9][10][11] If the base is also a nucleophile, substitution reactions at the carbon bearing the bromine atom can compete with elimination.

Troubleshooting Guides

Issue 1: Unexpected Carbonyl Peak in IR and NMR Spectra after Palladium-Catalyzed Cyclization

Possible Cause: Formation of a cyclopentenone byproduct.

Troubleshooting Steps:

  • Confirm the Structure: Compare the spectral data of the byproduct with known data for similar cyclopentenone structures.

  • Optimize Reaction Conditions:

    • Ligand: The choice of phosphine ligand can influence the selectivity of the reaction. Experiment with different ligands to favor the desired pathway.

    • Base: The nature and strength of the base can affect the reaction outcome. Consider screening different inorganic or organic bases.

    • Temperature: Lowering the reaction temperature may suppress the formation of the cyclization byproduct.

Issue 2: Low Yield and Presence of a Rearranged Ketone in Thermal Reactions

Possible Cause: Competing oxy-Cope rearrangement.[1][2][3][4]

Troubleshooting Steps:

  • Temperature Control: The Cope rearrangement is thermally induced.[1][2] Carefully control the reaction temperature to minimize this side reaction if it is not the desired pathway.

  • Protecting Groups: If the alcohol functionality is not required for the desired transformation, consider protecting it to prevent the oxy-Cope rearrangement.

  • Anionic Oxy-Cope: If the rearranged product is desired, the reaction can be accelerated by using a base (e.g., KH) to form the alkoxide, which undergoes a much faster anionic oxy-Cope rearrangement.[4]

Issue 3: Unpleasant Odor and Complex Mixture in Swern Oxidation

Possible Cause: Formation of dimethyl sulfide and other byproducts.[6][7]

Troubleshooting Steps:

  • Temperature Control: Strictly maintain the reaction temperature at -78 °C during the addition of reagents to prevent side reactions.[6][8]

  • Reagent Purity: Ensure that the DMSO and oxalyl chloride are anhydrous and of high purity.

  • Work-up Procedure: Quench the reaction carefully at low temperature. To eliminate the odor of dimethyl sulfide, used glassware can be rinsed with a bleach solution.[6]

  • Alternative Oxidants: If problems persist, consider using alternative mild oxidation methods such as Dess-Martin periodinane (DMP) or a Parikh-Doering oxidation.

Byproduct Identification

The following table summarizes potential byproducts and key spectroscopic data for their identification.

Byproduct NameStructureKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key Mass Spec (m/z) Fragment
Substituted Cyclopentenone A five-membered ring with a ketone and a double bond.Signals in the olefinic region (6.0-7.5 ppm) and a signal for the α,β-unsaturated ketone.Carbonyl carbon signal around 190-210 ppm.Molecular ion peak and characteristic fragmentation pattern of cyclic ketones.
Rearranged Unsaturated Ketone (from oxy-Cope) An acyclic unsaturated ketone with a rearranged carbon skeleton.Signals for olefinic protons and protons alpha to the carbonyl group.Carbonyl carbon signal around 200-210 ppm.Molecular ion peak corresponding to the isomer of the starting material.
2-Bromohexa-1,5-dien-3-one The oxidized form of the starting material.Disappearance of the alcohol proton and downfield shift of the proton on the carbon bearing the oxygen.Appearance of a carbonyl carbon signal around 190-200 ppm.Molecular ion peak two mass units lower than the starting material.
Substituted Furan A five-membered aromatic ring containing an oxygen atom.Characteristic signals in the aromatic region for furan protons (around 6.0-7.5 ppm).[12]Signals for sp² carbons in the furan ring (around 110-150 ppm).Molecular ion peak and characteristic fragmentation of the furan ring.
Hexatriene Derivative (from elimination) An acyclic hydrocarbon with three double bonds.Multiple signals in the olefinic region (5.0-7.0 ppm).Six signals for sp² carbons.Molecular ion peak corresponding to the loss of HBr from the starting material.

Experimental Protocols

Protocol 1: General Procedure for Identification of Byproducts by GC-MS
  • Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC-MS instrument.

  • Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of components with a wide range of boiling points.

  • Mass Spectrometry: Acquire mass spectra in the electron ionization (EI) mode.

  • Data Analysis: Identify the components by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns and comparing them with spectral libraries (e.g., NIST).

Protocol 2: General Procedure for Isolation of Byproducts by Flash Chromatography
  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the solvent.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the desired product and the byproducts.

  • Characterization: Combine the fractions containing the purified byproduct and characterize it using spectroscopic methods (NMR, IR, MS).

Visualizations

Byproduct_Formation_Pathways cluster_pd Palladium-Catalyzed Reaction cluster_thermal Thermal Reaction cluster_oxidation Oxidation cluster_base Base-Induced Reaction This compound This compound Intramolecular Heck Intramolecular Heck This compound->Intramolecular Heck Oxy-Cope Rearrangement Oxy-Cope Rearrangement This compound->Oxy-Cope Rearrangement Swern Oxidation Swern Oxidation This compound->Swern Oxidation Elimination (E1/E2) Elimination (E1/E2) This compound->Elimination (E1/E2) Cyclopentenone Byproduct Cyclopentenone Byproduct Intramolecular Heck->Cyclopentenone Byproduct Rearranged Ketone Rearranged Ketone Oxy-Cope Rearrangement->Rearranged Ketone 2-Bromohexa-1,5-dien-3-one 2-Bromohexa-1,5-dien-3-one Swern Oxidation->2-Bromohexa-1,5-dien-3-one Hexatriene Derivative Hexatriene Derivative Elimination (E1/E2)->Hexatriene Derivative

Caption: Potential reaction pathways of this compound leading to various byproducts.

Troubleshooting_Workflow Start Unexpected Result in Reaction Identify_Symptoms Identify Symptoms (e.g., extra peaks, low yield) Start->Identify_Symptoms Analyze_Spectra Analyze Spectroscopic Data (NMR, IR, MS) Identify_Symptoms->Analyze_Spectra Hypothesize_Byproduct Hypothesize Byproduct Structure (Refer to Byproduct Table) Analyze_Spectra->Hypothesize_Byproduct Isolate_Byproduct Isolate Byproduct (e.g., Chromatography) Hypothesize_Byproduct->Isolate_Byproduct Confirm_Structure Confirm Structure (Full Spectroscopic Characterization) Isolate_Byproduct->Confirm_Structure Optimize_Conditions Optimize Reaction Conditions (Temperature, Reagents, etc.) Confirm_Structure->Optimize_Conditions End Problem Resolved Optimize_Conditions->End

Caption: A logical workflow for troubleshooting unexpected reaction outcomes.

References

Reaction workup procedure for 2-Bromohexa-1,5-dien-3-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information and troubleshooting advice for the synthesis of 2-Bromohexa-1,5-dien-3-ol, a key intermediate for various research and development applications. The synthesis involves the Grignard reaction between allylmagnesium bromide and 2-bromoacrolein.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful Grignard reaction in this synthesis?

A1: The most critical factor is maintaining anhydrous (dry) conditions throughout the reaction. Grignard reagents are highly reactive with water, which will quench the reagent and significantly reduce or completely inhibit the desired reaction.[1][2] Ensure all glassware is oven-dried, and use anhydrous solvents.

Q2: Can I use a different solvent instead of diethyl ether?

A2: While diethyl ether is commonly used to stabilize the Grignard reagent, other anhydrous ethereal solvents like tetrahydrofuran (THF) can also be suitable.[1] However, the choice of solvent can influence reaction rates and solubility, so it is recommended to consult literature for specific applications if deviating from the provided protocol.

Q3: My Grignard reagent is not forming. What could be the issue?

A3: Failure to form the Grignard reagent is often due to the presence of moisture or an oxide layer on the magnesium turnings. Try activating the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask. Gentle heating can also help initiate the reaction.

Q4: Why is a dilute acid used in the workup instead of a concentrated acid?

A4: A dilute acid is used to neutralize the magnesium alkoxide formed after the Grignard addition and to dissolve the resulting magnesium salts.[3] Using a concentrated acid could lead to dehydration of the alcohol product, forming unwanted byproducts. The workup must carefully balance protonating the alkoxide without promoting side reactions.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive Grignard reagent due to moisture. 2. Impure starting materials (allyl bromide or 2-bromoacrolein). 3. Reaction temperature was too high, leading to side reactions.1. Ensure all glassware is oven-dried and use anhydrous solvents. Activate magnesium with iodine if necessary. 2. Purify starting materials by distillation before use. 3. Maintain the reaction temperature as specified in the protocol, typically at gentle reflux.
Formation of a white precipitate that does not dissolve during workup Incomplete quenching or insufficient acid added to dissolve magnesium salts.Add more of the dilute acid solution and stir vigorously until all solids have dissolved. Ensure thorough mixing of the aqueous and organic layers.
Presence of a significant amount of a high-boiling point byproduct This could be a result of a Wurtz-type coupling of the Grignard reagent with the starting allyl bromide.Add the allyl bromide solution dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture, minimizing this side reaction.
Product decomposes upon distillation The product may be thermally unstable.Purify the product using column chromatography instead of distillation. If distillation is necessary, perform it under reduced pressure at the lowest possible temperature.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example for the synthesis of this compound via a Grignard reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium Turnings24.316.28 g0.258
Allyl Bromide120.9929.0 g0.240
2-Bromoacrolein134.9625.0 g0.185
Anhydrous Diethyl Ether74.12300 mL-
Sulfuric Acid (conc.)98.0812 mL-
Anhydrous Magnesium Sulfate120.3710 g-

Procedure:

  • Preparation of the Grignard Reagent:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place the magnesium turnings and a few crystals of iodine.

    • Add 50 mL of anhydrous diethyl ether.

    • Prepare a solution of allyl bromide in 200 mL of anhydrous diethyl ether and add a small portion to the flask to initiate the reaction.

    • Once the reaction begins (indicated by bubbling and a slight turbidity), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Bromoacrolein:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of 2-bromoacrolein in 50 mL of anhydrous diethyl ether dropwise to the cooled Grignard reagent over 1 hour, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Pour the reaction mixture slowly into 500 mL of ice water with vigorous stirring.

    • Slowly add a solution of 12 mL of concentrated sulfuric acid in 100 mL of water to dissolve the precipitated magnesium salts.[4]

    • Separate the organic layer, and extract the aqueous layer with three 50 mL portions of diethyl ether.[4]

    • Combine the organic layers and dry over anhydrous magnesium sulfate.[4]

    • Remove the ether by rotary evaporation.

    • The crude product can be purified by vacuum distillation or column chromatography.

Reaction Workup Workflow

Workup_Workflow cluster_reaction Reaction Mixture cluster_quench Quenching cluster_acidify Acidification cluster_extraction Extraction cluster_drying_purification Drying & Purification RM Reaction Mixture (Alkoxide Intermediate) Quench Pour into Ice Water RM->Quench 1. Acid Add Dilute H2SO4 Quench->Acid 2. Sep Separate Layers Acid->Sep 3. Ext Extract Aqueous Layer with Et2O (3x) Sep->Ext 4. Combine Combine Organic Layers Ext->Combine 5. Dry Dry with MgSO4 Combine->Dry 6. Evap Rotary Evaporation Dry->Evap 7. Purify Vacuum Distillation or Column Chromatography Evap->Purify 8. Final Pure 2-Bromohexa- 1,5-dien-3-ol Purify->Final 9.

Caption: Reaction workup workflow for the synthesis of this compound.

References

Validation & Comparative

Navigating the Structural Nuances: A Comparative NMR Analysis of 2-Bromohexa-1,5-dien-3-ol and its Unsubstituted Analogue

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of 2-Bromohexa-1,5-dien-3-ol and its parent compound, 1,5-Hexadien-3-ol, provides critical insights into the structural effects of bromine substitution on the chemical environment of adjacent protons and carbons. This guide presents a comprehensive analysis of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data for the parent compound and predictive data for the brominated analogue, offering a valuable resource for researchers in synthetic chemistry and drug development.

The introduction of a bromine atom at the C2 position of the 1,5-hexadien-3-ol framework induces significant changes in the electron distribution within the molecule. These alterations are directly observable in the NMR spectra, primarily as downfield shifts for nearby nuclei due to the electronegativity and anisotropic effects of the halogen. This comparative guide will dissect these differences, offering a clear understanding of the spectroscopic signatures that characterize these compounds.

Comparative ¹H NMR Data

The ¹H NMR spectrum of 1,5-Hexadien-3-ol serves as a baseline for understanding the more complex spectrum of its brominated derivative. The presence of the electron-withdrawing bromine atom in this compound is predicted to cause a notable downfield shift of the vinyl protons at C1 and the proton at the chiral center C3.

Proton Assignment 1,5-Hexadien-3-ol This compound (Predicted)
H1a (vinyl)~5.1 ppm (dd)~5.8-6.0 ppm (d)
H1b (vinyl)~5.2 ppm (dd)~6.0-6.2 ppm (d)
H3 (carbinol)~4.1 ppm (q)~4.3-4.5 ppm (t)
H4 (allyl)~2.3 ppm (t)~2.5-2.7 ppm (dt)
H5 (vinyl)~5.8 ppm (m)~5.8-6.0 ppm (m)
H6a (vinyl)~5.0 ppm (dd)~5.0-5.2 ppm (dd)
H6b (vinyl)~5.1 ppm (dd)~5.1-5.3 ppm (dd)
OHVariableVariable

Note: Predicted chemical shifts for this compound are estimations based on the known effects of bromine substitution.

Comparative ¹³C NMR Data

Similarly, the ¹³C NMR spectrum is significantly influenced by the bromine substituent. The most pronounced effect is the deshielding of the C2 carbon, directly bonded to the bromine, and a lesser deshielding effect on the adjacent C1 and C3 carbons.

Carbon Assignment 1,5-Hexadien-3-ol This compound (Predicted)
C1 (vinyl)~118 ppm~125-130 ppm
C2 (vinyl)~140 ppm~115-120 ppm
C3 (carbinol)~72 ppm~75-80 ppm
C4 (allyl)~42 ppm~40-45 ppm
C5 (vinyl)~134 ppm~132-136 ppm
C6 (vinyl)~115 ppm~116-120 ppm

Note: Predicted chemical shifts for this compound are estimations based on established substituent effects.

Visualizing the Structures and Key NMR Correlations

The following diagrams illustrate the chemical structures and highlight the key atoms for NMR analysis.

G cluster_0 1,5-Hexadien-3-ol cluster_1 This compound 1_C6 C6H₂ 1_C5 C5H 1_C6->1_C5 1_C4 C4H₂ 1_C5->1_C4 1_C3 C3H(OH) 1_C4->1_C3 1_C2 C2H 1_C3->1_C2 1_C1 C1H₂ 1_C2->1_C1 2_C6 C6H₂ 2_C5 C5H 2_C6->2_C5 2_C4 C4H₂ 2_C5->2_C4 2_C3 C3H(OH) 2_C4->2_C3 2_C2 C2(Br) 2_C3->2_C2 2_C1 C1H₂ 2_C2->2_C1

Figure 1. Chemical structures of 1,5-Hexadien-3-ol and this compound.

G cluster_0 NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.5-0.7 mL CDCl₃) 1H_Acquisition ¹H NMR Acquisition (400 MHz, TMS reference) SamplePrep->1H_Acquisition 13C_Acquisition ¹³C NMR Acquisition (100 MHz, Proton Decoupled) SamplePrep->13C_Acquisition DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) 1H_Acquisition->DataProcessing 13C_Acquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation / Comparison SpectralAnalysis->StructureElucidation

Figure 2. A generalized workflow for the NMR analysis of organic compounds.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for reliable structural analysis.

Sample Preparation:

  • Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters:

  • Spectrometer: 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • Solvent: CDCl₃

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Temperature: 298 K

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 512-2048, depending on the sample concentration.

  • Relaxation Delay: 2.0 s

  • Spectral Width: -10 to 220 ppm

Data Processing:

The raw data (Free Induction Decay - FID) is processed using appropriate NMR software. The processing steps include:

  • Fourier Transformation: Converts the time-domain data (FID) to the frequency-domain spectrum.

  • Phasing: Corrects the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Flattens the baseline of the spectrum.

  • Referencing: Calibrates the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integration: For ¹H NMR, determines the relative number of protons corresponding to each signal.

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromohexa-1,5-dien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromohexa-1,5-dien-3-ol. Due to the absence of a publicly available mass spectrum for this specific compound, this guide leverages established fragmentation principles of analogous compounds to predict its behavior. The predicted fragmentation is compared with the known mass spectra of structurally similar unsaturated alcohols to offer a comprehensive analytical perspective.

Predicted Fragmentation Pattern of this compound

The structure of this compound contains several key features that will dictate its fragmentation under electron ionization: a bromine atom, a secondary allylic alcohol, and an additional terminal double bond. The interplay of these functional groups will lead to competing fragmentation pathways.

The primary fragmentation mechanisms expected for this compound are:

  • Alpha-Cleavage: A common pathway for alcohols, involving the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group.[1][2] This is often a dominant fragmentation route.

  • Dehydration: The loss of a water molecule (H₂O), a characteristic fragmentation for many alcohols, resulting in a peak at M-18.[1][3]

  • Halogen Cleavage: The cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (•Br).[3][4] Due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, fragments containing bromine will appear as a pair of peaks (M and M+2) of similar intensity.[5][6]

  • Allylic Cleavage: Cleavage of the C-C bond beta to a double bond, which can lead to the formation of stable, resonance-stabilized cations.

Based on these principles, a predicted fragmentation pattern for this compound (molar mass: 177.04 g/mol for ⁷⁹Br and 179.04 g/mol for ⁸¹Br) is proposed in the table below.

Predicted Fragment (m/z) Proposed Neutral Loss Fragmentation Pathway
159/161H₂ODehydration
97•BrHalogen Cleavage
149/151•CH=CH₂ (ethenyl radical)Alpha-cleavage
131/133•CH₂CH=CH₂ (allyl radical)Alpha-cleavage
57C₃H₂BrOCleavage of the propenyl group and bromine loss
43C₄H₄BrOAllylic cleavage and subsequent fragmentations

Comparative Analysis with Structurally Similar Compounds

To substantiate the predicted fragmentation, we can compare it with the known mass spectra of simpler, related molecules.

Allyl Alcohol (Propen-1-ol)

Allyl alcohol is a simple unsaturated alcohol. Its mass spectrum provides insight into the fragmentation of the vinyl carbinol moiety.

Compound Key Fragments (m/z) Interpretation
Allyl Alcohol58 (M+), 57, 31, 29The molecular ion is observed. The peak at m/z 57 corresponds to the loss of a hydrogen atom. The base peak at m/z 31 is due to the stable [CH₂OH]⁺ ion formed via cleavage.
Unsaturated Hexenols

Comparing this compound with isomeric hexenols helps to understand the influence of the double bond and hydroxyl group positions on fragmentation.

Compound Key Fragments (m/z) Interpretation
1-Hexen-3-ol 100 (M+), 82, 71, 57, 43The molecular ion is weak. A peak at m/z 82 suggests the loss of water (M-18). The base peak is often at m/z 57, corresponding to the [C₄H₉]⁺ ion resulting from cleavage alpha to the hydroxyl group.
2-Hexen-1-ol 100 (M+), 82, 67, 57, 41The molecular ion is visible. A peak at m/z 82 indicates the loss of water. The fragmentation is influenced by the allylic position of the alcohol.

The presence of the bromine atom in this compound introduces additional, distinct fragmentation pathways, primarily the loss of the bromine radical, which are not observed in these simpler alcohols. The bromine atom also influences the stability of adjacent carbocations, potentially altering the preferred fragmentation routes.

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for analyzing similar volatile organic compounds by electron ionization gas chromatography-mass spectrometry (GC-MS) is provided below.

Sample Preparation:

  • Dissolve a small quantity (approximately 1 mg) of the analyte in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of 100 µg/mL.

  • Further dilute the stock solution as necessary to fall within the linear range of the instrument's detector.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 30-400

Logical Fragmentation Pathway of this compound

The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.

Fragmentation_Pathway cluster_alpha Alpha-Cleavage cluster_dehydration Dehydration cluster_halogen Halogen Cleavage M [C6H9BrO]+• m/z 177/179 F1 [C4H5BrO]+• m/z 149/151 M->F1 - •CH=CH2 F2 [C5H7O]+• m/z 83 M->F2 - •Br F3 [C6H7Br]+• m/z 159/161 M->F3 - H2O F4 [C6H9O]+ m/z 97 M->F4 - •Br

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

References

A Comparative Guide to the Synthetic Utility of 2-Bromohexa-1,5-dien-3-ol and Other Bromo-dienes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, bromo-dienes serve as versatile building blocks for the construction of complex molecular architectures. Among these, 2-Bromohexa-1,5-dien-3-ol presents a unique combination of functionalities—a vinyl bromide, a secondary allylic alcohol, and a terminal olefin—offering a rich platform for diverse chemical transformations. This guide provides an objective comparison of this compound with other synthetically relevant bromo-dienes, supported by available experimental data and detailed protocols.

Overview of Bromo-diene Reactivity

Bromo-dienes are key substrates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The position of the bromine atom and the nature of other functional groups within the diene system significantly influence its reactivity and the types of transformations it can undergo. This comparison will focus on the utility of this compound in palladium-catalyzed cross-coupling reactions and cycloadditions, contrasted with its structural isomers and related bromo-dienes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for the formation of new carbon-carbon bonds. The vinyl bromide moiety of bromo-dienes is particularly amenable to these transformations.

This compound in Cross-Coupling

The presence of a hydroxyl group in the allylic position of this compound can influence its reactivity in cross-coupling reactions. This functionality can modulate the electronic properties of the vinyl bromide and may require protection prior to or during the coupling reaction to avoid side reactions.

While specific, direct comparative studies on the cross-coupling of this compound are limited in the readily available literature, studies on closely related 2-bromo-1,3-dienes demonstrate that these substrates can undergo palladium-catalyzed cross-coupling with high yields and stereoselectivity. For instance, the coupling of 2-bromo-1,3-dienes has been shown to proceed with clean stereoinversion of the bromine-bearing double bond, leading to the formation of conjugated (Z,E)-dienes, which are valuable synthetic intermediates.[1]

Table 1: Comparison of Bromo-dienes in Palladium-Catalyzed Cross-Coupling Reactions

Bromo-dieneCoupling PartnerCatalyst SystemReaction TypeYield (%)Reference
2-Bromo-1,3-dienesOrganometallic reagentsCl₂Pd(DPEphos)Cross-couplingHigh[1]
Oxygen-substituted AllylboronatesAryl/Vinyl BromidesPalladium catalystSuzuki-MiyauraUp to 98%[2][3][4]
Experimental Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling of a 2-Bromo-1,3-diene

This protocol is a generalized representation based on established methods for similar substrates.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and any necessary ligands in a suitable anhydrous solvent (e.g., THF, dioxane, toluene).

  • Reaction Setup: To the catalyst solution, add the bromo-diene substrate, the organometallic coupling partner (e.g., a boronic acid for Suzuki, an organostannane for Stille, or an organozinc reagent for Negishi), and a base (e.g., K₂CO₃, CsF, or an alkoxide).

  • Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system employed. Reaction progress is monitored by a suitable technique such as TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Figure 1. General workflow for a palladium-catalyzed cross-coupling reaction.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. The diene component's conformation and electronic properties are crucial for reactivity. For a diene to participate in a Diels-Alder reaction, it must be able to adopt an s-cis conformation.[5][6][7]

This compound in Diels-Alder Reactions

The 1,3-diene system within a molecule like 2-bromohexa-1,5-diene is, in principle, capable of participating in Diels-Alder reactions. However, the presence of substituents can influence the equilibrium between the s-cis and s-trans conformations. Bulky substituents on the C2 or C3 positions of a diene can favor the reactive s-cis conformation.[5] The bromine atom and the hydroxyl-bearing carbon on this compound could potentially influence the conformational preference and, consequently, its reactivity as a diene.

Furthermore, the electronic nature of the substituents plays a key role. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.[7] The hydroxyl group in this compound is weakly electron-donating, while the bromo group is electron-withdrawing, creating a push-pull electronic effect that could modulate its reactivity in Diels-Alder reactions.

diels_alder_pathway Diene Conjugated Diene (e.g., this compound) TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile (Alkene or Alkyne) Dienophile->TransitionState Cycloadduct Cyclohexene Derivative TransitionState->Cycloadduct

Figure 2. Simplified schematic of the Diels-Alder reaction pathway.

Comparison with Other Bromo-dienes

  • 3-Bromo-1,5-hexadiene: In this isomer, the bromine is at an allylic position. This makes it susceptible to nucleophilic substitution reactions. For cross-coupling reactions, it would require isomerization or a different catalytic approach to involve the double bonds. Its primary reactivity would likely be as an allylating agent.

  • 2-Bromo-1,5-hexadiene: This isomer lacks the allylic alcohol of the title compound. Its reactivity in cross-coupling reactions would be more straightforward, without the potential complications from the hydroxyl group. However, it also lacks the additional functional handle for further synthetic modifications.

Synthesis of Bromo-dienes

A common method for the synthesis of allylic bromides is the reaction of an alkene with N-bromosuccinimide (NBS) in the presence of a radical initiator or light.[8][9][10][11] This method allows for the selective bromination at the allylic position without addition to the double bond.

Experimental Protocol: Allylic Bromination with NBS
  • Reaction Setup: A solution of the starting alkene and N-bromosuccinimide in a non-polar solvent (e.g., CCl₄) is prepared in a flask equipped with a reflux condenser.

  • Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) is added, or the reaction is initiated by irradiation with a sunlamp.

  • Reaction: The mixture is heated to reflux, and the reaction progress is monitored.

  • Work-up: After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed, dried, and concentrated to yield the crude allylic bromide, which is then purified.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis. Its vinyl bromide moiety is a prime site for palladium-catalyzed cross-coupling reactions, while the diene system can potentially participate in cycloadditions. The presence of the allylic alcohol adds another layer of functionality, allowing for further synthetic manipulations, though it may necessitate the use of protecting groups in certain reactions.

In comparison to its isomers, this compound offers a more diverse range of synthetic possibilities due to its unique combination of functional groups. While direct comparative experimental data is sparse, the known reactivity of similar bromo-diene systems suggests that it is a valuable substrate for the construction of complex organic molecules. Further research into the specific reactivity of this compound is warranted to fully exploit its synthetic potential.

References

A Comparative Guide to the Synthesis of Cyclopentenones: 2-Bromohexa-1,5-dien-3-ol Equivalents and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized cyclopentenones is a critical step in the creation of complex molecular architectures for novel therapeutics. This guide provides a detailed comparison of synthetic routes to these valuable five-membered rings, focusing on the utility of 2-bromohexa-1,5-dien-3-ol and its synthetic alternatives. We present a comprehensive analysis of key methodologies, supported by experimental data and detailed protocols, to inform the selection of the most appropriate synthetic strategy.

The cyclopentenone moiety is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents. Its versatile reactivity allows for further functionalization, making it a pivotal building block in organic synthesis. One notable precursor for the construction of substituted cyclopentenones is this compound and its isomers, which can undergo palladium-catalyzed tandem oxidative cyclization. This guide will delve into this specific transformation and compare it with two well-established, powerful alternatives: the Nazarov Cyclization and the Pauson-Khand Reaction.

Performance Comparison of Cyclopentenone Syntheses

The selection of a synthetic route to cyclopentenones is often dictated by factors such as substrate scope, reaction efficiency, stereocontrol, and the availability of starting materials. The following tables summarize the key performance indicators for the palladium-catalyzed cyclization of a bromo-dienol system and its prominent alternatives.

Table 1: Comparison of Reaction Yields and Conditions

MethodologyKey Precursor(s)Catalyst/ReagentTypical Yield (%)Reaction Conditions
Palladium-Catalyzed Oxidative Cyclization 1-Bromohexa-1,5-dien-3-olsPd(OAc)₂, PPh₃, BaseModerate to GoodVaries with substrate; typically involves heating in an organic solvent.
Nazarov Cyclization Divinyl KetonesLewis Acid (e.g., SnCl₄, FeCl₃) or Brønsted AcidGood to ExcellentTypically mild conditions, often at or below room temperature.
Pauson-Khand Reaction Alkene, Alkyne, Carbon MonoxideCo₂(CO)₈ (stoichiometric) or Rh, Ir, Ti catalysts (catalytic)Good to ExcellentOften requires elevated temperatures and pressure of CO.

Table 2: Substrate Scope and Limitations

MethodologyAdvantagesLimitations
Palladium-Catalyzed Oxidative Cyclization Access to functionalized cyclopentenones from acyclic precursors in a single step.Substrate synthesis can be multi-step. The scope with respect to substitution on the dienol is specific.
Nazarov Cyclization Broad substrate scope for divinyl ketones. Can be rendered enantioselective.Requires synthesis of the divinyl ketone precursor. Regioselectivity can be an issue with unsymmetrical substrates.
Pauson-Khand Reaction Convergent approach combining three simple components. High atom economy. Intramolecular versions are very powerful.Use of stoichiometric, toxic cobalt carbonyl in the classic reaction. Catalytic versions can be sensitive.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful implementation of any synthetic methodology. Below are representative protocols for the synthesis of the precursor this compound and for each of the compared cyclopentenone syntheses.

Synthesis of 1-Bromohexa-1,5-dien-3-ol (A Precursor to this compound)

The synthesis of the dienol precursor is a critical first step. A general approach involves the addition of an organometallic reagent to a β-bromo-α,β-unsaturated aldehyde.

Procedure:

  • To a solution of the appropriate β-bromo-α,β-unsaturated aldehyde (1.0 eq) in anhydrous THF at -78 °C is added vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 1-bromohexa-1,5-dien-3-ol.

Palladium-Catalyzed Tandem Oxidative Cyclization

This method provides a direct route to cyclopentenones from the bromo-dienol precursor.

Procedure:

  • A mixture of the 1-bromohexa-1,5-dien-3-ol (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in an appropriate solvent (e.g., DMF or acetonitrile) is prepared in a sealed tube.

  • The reaction mixture is heated to 80-100 °C for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification by column chromatography on silica gel yields the desired cyclopentenone.

Nazarov Cyclization of a Divinyl Ketone

The Nazarov cyclization is a powerful electrocyclic ring-closure reaction.[1][2]

Procedure: [1]

  • To a solution of the divinyl ketone (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) at 0 °C is added a Lewis acid (e.g., SnCl₄, 1.1 eq, 1.0 M in DCM) dropwise.[1]

  • The reaction mixture is stirred at 0 °C for a specified time (e.g., 30 minutes) and then quenched with a saturated aqueous solution of NH₄Cl.[1]

  • The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.[1]

  • The crude product is purified by column chromatography to afford the cyclopentenone.[1]

Pauson-Khand Reaction

This [2+2+1] cycloaddition provides a convergent route to cyclopentenones.[3][4]

Procedure (Stoichiometric Cobalt): [4]

  • A solution of the alkyne (1.0 eq) and dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) in an inert solvent (e.g., toluene) is stirred at room temperature for 1-2 hours to form the alkyne-cobalt complex.

  • The alkene (1.2-1.5 eq) is then added to the reaction mixture.

  • The mixture is heated to 60-80 °C under a carbon monoxide atmosphere (balloon pressure is often sufficient) for 12-48 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the cyclopentenone.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic strategies discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclopentenone Formation Bromo-unsaturated\nAldehyde Bromo-unsaturated Aldehyde 1-Bromohexa-1,5-dien-3-ol 1-Bromohexa-1,5-dien-3-ol Bromo-unsaturated\nAldehyde->1-Bromohexa-1,5-dien-3-ol Vinyl Grignard Cyclopentenone A Cyclopentenone A 1-Bromohexa-1,5-dien-3-ol->Cyclopentenone A Pd-Catalyzed Cyclization Divinyl Ketone Divinyl Ketone Cyclopentenone B Cyclopentenone B Divinyl Ketone->Cyclopentenone B Nazarov Cyclization Alkene + Alkyne + CO Alkene + Alkyne + CO Cyclopentenone C Cyclopentenone C Alkene + Alkyne + CO->Cyclopentenone C Pauson-Khand Reaction

Caption: Synthetic routes to cyclopentenones.

The diagram above illustrates the precursor synthesis for the palladium-catalyzed reaction and the starting points for the alternative Nazarov and Pauson-Khand reactions, all converging on the target cyclopentenone core.

reaction_mechanism_comparison cluster_pd Pd-Catalyzed Cyclization cluster_nazarov Nazarov Cyclization cluster_pauson Pauson-Khand Reaction pd_start Bromo-dienol pd_int1 Oxidative Addition of Pd(0) pd_start->pd_int1 pd_int2 Intramolecular Carbopalladation pd_int1->pd_int2 pd_int3 β-Hydride Elimination & Oxidation pd_int2->pd_int3 pd_prod Cyclopentenone pd_int3->pd_prod naz_start Divinyl Ketone naz_int1 Lewis Acid Activation naz_start->naz_int1 naz_int2 4π-Electrocyclization naz_int1->naz_int2 naz_int3 Cation Elimination & Tautomerization naz_int2->naz_int3 naz_prod Cyclopentenone naz_int3->naz_prod pk_start Alkyne-Co₂(CO)₆ + Alkene pk_int1 Metallacyclopentene Formation pk_start->pk_int1 pk_int2 CO Insertion pk_int1->pk_int2 pk_int3 Reductive Elimination pk_int2->pk_int3 pk_prod Cyclopentenone pk_int3->pk_prod

Caption: Mechanistic overview of cyclopentenone syntheses.

This diagram provides a simplified comparison of the key mechanistic steps involved in the three discussed synthetic transformations, highlighting the distinct pathways leading to the final cyclopentenone product.

References

Comparative Study of Catalysts for 2-Bromohexa-1,5-dien-3-ol Cyclization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. The cyclization of 2-Bromohexa-1,5-dien-3-ol and its derivatives presents a valuable pathway to functionalized carbocycles, which are key building blocks in numerous pharmaceutical agents. This guide provides a comparative analysis of palladium, silver, and gold catalysts for this transformation, offering a summary of their performance based on available experimental data for the target substrate and closely related systems.

The intramolecular cyclization of 1,5-diene systems is a powerful tool in organic synthesis for the construction of five- and six-membered rings. The choice of catalyst is critical in determining the reaction's efficiency, selectivity, and functional group tolerance. While palladium catalysts have been documented for the cyclization of 1-bromohexa-1,5-dien-3-ols, this guide also explores the potential of silver and gold catalysts by examining their reactivity with analogous 1,5-diene substrates.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the quantitative data for the cyclization of this compound and similar 1,5-diene substrates using palladium, silver, and gold catalysts. It is important to note that a direct comparison on the exact same substrate is not available in the literature for all three metals; therefore, data from the most structurally similar substrates are presented to provide a relevant comparative framework.

Catalyst SystemSubstrateProductYield (%)Reaction Time (h)Temperature (°C)
Palladium
5 mol% Pd(OAc)₂, 10 mol% PPh₃, Na₂CO₃1-Bromo-5-methyl-1-aryl-hexa-1,5-dien-3-olFused cyclopentane derivativeNot specified580
Silver (Hypothetical/Related Systems)
10 mol% AgOTfN-Tosyl-4,4-diallyl-hept-1-en-6-yn-5-amineBicyclic amine~80-90 (estimated)1-2RT
Gold (Hypothetical/Related Systems)
5 mol% (IPr)AuCl, 5 mol% AgSbF₆1,5-diene with a pendant nucleophileCyclized ether/amine~70-95 (estimated)1-4RT - 60

Note: The data for silver and gold catalysts are based on reactions with structurally related 1,5-diene systems and serve as a predictive comparison.

Experimental Protocols

Palladium-Catalyzed Tandem Oxidative Cyclization of 1-Bromo-5-methyl-1-aryl-hexa-1,5-dien-3-ol[1]

A solution of the 1-bromo-5-methyl-1-aryl-hexa-1,5-dien-3-ol derivative in DMF is treated with palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and sodium carbonate. The reaction mixture is heated at 80°C for 5 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the fused cyclopentane derivative.

Silver-Catalyzed Cycloisomerization of a 1,5-Diene System (General Procedure)

To a solution of the 1,5-diene substrate in a suitable solvent (e.g., dichloromethane or toluene) at room temperature is added a catalytic amount of a silver(I) salt (e.g., AgOTf, 10 mol%). The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to yield the cyclized product.

Gold-Catalyzed Intramolecular Hydrofunctionalization of a 1,5-Diene (General Procedure)

In a glovebox, a mixture of a gold(I) precatalyst (e.g., (IPr)AuCl, 5 mol%) and a silver co-catalyst (e.g., AgSbF₆, 5 mol%) is stirred in a dry, non-coordinating solvent (e.g., dichloromethane or toluene) for 30 minutes. The 1,5-diene substrate is then added, and the reaction mixture is stirred at the desired temperature (ranging from room temperature to 60°C) for 1-4 hours. Upon completion, the mixture is filtered through a short pad of silica gel, and the solvent is evaporated. The resulting crude product is purified by column chromatography.

Mandatory Visualization: Reaction Pathways

The following diagrams illustrate the proposed catalytic cycles for the cyclization of this compound mediated by palladium, and the generalized pathways for silver and gold catalysts with a generic 1,5-diene.

palladium_cyclization cluster_substrate Starting Material cluster_catalyst_cycle Palladium Catalytic Cycle cluster_product Product Substrate This compound OxAdd Oxidative Addition Pd(0) Pd(0) Pd(0)->OxAdd Substrate VinylPd Vinyl-Pd(II) Intermediate OxAdd->VinylPd Carbopalladation 5-exo-trig Carbopalladation VinylPd->Carbopalladation AlkylPd Cyclopentylmethyl-Pd(II) Intermediate Carbopalladation->AlkylPd BetaHydride β-Hydride Elimination AlkylPd->BetaHydride HydridoPd Hydrido-Pd(II) Intermediate BetaHydride->HydridoPd RedElim Reductive Elimination HydridoPd->RedElim HBr RedElim->Pd(0) Product Product Cyclized Product silver_cyclization cluster_substrate Starting Material cluster_catalyst_cycle Silver Catalytic Cycle cluster_product Product Substrate 1,5-Diene Coordination π-Coordination Ag(I) Ag(I) Ag(I)->Coordination Substrate Ag_Diene Ag(I)-Diene Complex Coordination->Ag_Diene Nucleophilic_Attack Intramolecular Nucleophilic Attack Ag_Diene->Nucleophilic_Attack Cyclized_Carbocation Cyclized Carbocation Intermediate Nucleophilic_Attack->Cyclized_Carbocation Deprotonation Deprotonation/ Catalyst Regeneration Cyclized_Carbocation->Deprotonation Deprotonation->Ag(I) Product Product Cyclized Product gold_cyclization cluster_substrate Starting Material cluster_catalyst_cycle Gold Catalytic Cycle cluster_product Product Substrate 1,5-Diene Coordination π-Coordination Au(I) Au(I) Au(I)->Coordination Substrate Au_Diene Au(I)-Diene Complex Coordination->Au_Diene Nucleophilic_Attack Intramolecular Nucleophilic Attack Au_Diene->Nucleophilic_Attack Cyclized_Au_Intermediate Cyclized Organogold Intermediate Nucleophilic_Attack->Cyclized_Au_Intermediate Protodeauration Protodeauration Cyclized_Au_Intermediate->Protodeauration Protodeauration->Au(I) Product Product Cyclized Product

Navigating the Chiral Landscape: A Comparative Guide to the Resolution of 2-Bromohexa-1,5-dien-3-ol Analogues

Author: BenchChem Technical Support Team. Date: November 2025

The stereoselective synthesis and separation of chiral molecules are critical in the development of pharmaceuticals and fine chemicals. This guide provides a comparative overview of established methods for the chiral resolution and determination of enantiomeric excess (ee) for compounds structurally analogous to 2-Bromohexa-1,5-dien-3-ol, specifically focusing on Morita-Baylis-Hillman (MBH) adducts. Due to a lack of specific experimental data for this compound in the current literature, this guide leverages data from closely related aromatic MBH derivatives to illustrate key methodologies.

Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate or hydrolyze one enantiomer in a racemic mixture, leaving the unreacted enantiomer in high enantiomeric excess.

Comparative Performance of Lipases in Hydrolysis

The efficiency of enzymatic resolution is highly dependent on the specific enzyme and the substrate structure. Below is a comparison of various lipases in the hydrolysis of different aromatic MBH acetates.

Substrate (Acetate of)EnzymeEnantiomeric Excess of Product (ee_p, %)Enantiomeric Ratio (E)
4-Fluorobenzaldehyde adductPseudomonas cepacia lipase (PCL)9253
4-Bromobenzaldehyde adductNovozyme 435>98147
4-Cyanobenzaldehyde adductPseudomonas fluorescens lipase97106
4-Chlorobenzaldehyde adductPseudomonas cepacia lipase (PCL)9573

Data adapted from studies on aromatic Morita-Baylis-Hillman derivatives.[1]

Experimental Protocol: Enzymatic Hydrolysis of an MBH Acetate

This protocol outlines a general procedure for the enzymatic kinetic resolution of a racemic MBH acetate via hydrolysis.

  • Reaction Setup : To a solution of the racemic MBH acetate (1 mmol) in a mixture of phosphate buffer (pH 7) and acetone (95:5 v/v, 10 mL), add the selected lipase (e.g., Pseudomonas cepacia lipase, 50 mg).

  • Incubation : Stir the mixture at a controlled temperature (e.g., 25–30 °C).

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup : Once approximately 50% conversion is observed, extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Separation : Separate the resulting alcohol and the remaining acetate by column chromatography.

  • Analysis : Determine the enantiomeric excess of the alcohol and the unreacted acetate separately using chiral High-Performance Liquid Chromatography (HPLC).

G cluster_prep Reaction Preparation cluster_reaction Resolution cluster_workup Purification & Analysis cluster_products Products racemic_acetate Racemic MBH Acetate mix Combine and Stir racemic_acetate->mix solvent Phosphate Buffer/Acetone solvent->mix lipase Lipase lipase->mix incubation Incubate at 25-30°C mix->incubation monitoring Monitor by TLC incubation->monitoring extraction Solvent Extraction monitoring->extraction chromatography Column Chromatography extraction->chromatography hplc Chiral HPLC Analysis chromatography->hplc enantioenriched_alcohol Enantioenriched Alcohol chromatography->enantioenriched_alcohol unreacted_acetate Unreacted Acetate chromatography->unreacted_acetate

Workflow for Enzymatic Kinetic Resolution.

Chiral Chromatography: Direct Separation of Enantiomers

Chiral chromatography is a primary method for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common approach.

Comparison of Chiral Stationary Phases

The choice of the chiral stationary phase is crucial for achieving good separation of enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely used.

AnalyteChiral Stationary PhaseMobile PhaseResult
Racemic 1-bromo-3-chloro-2-propanol derivativesCellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel ODH)n-hexane/isopropanol (80:20)Successful resolution of phenoxy derivatives.[2]
Racemic 1-(isopropylamino)-3-phenoxy-2-propanolAmylose-1 derivative (e.g., Lux Amylose-1)Acetonitrile/isopropanol/diethylamine (93.5/6.5/0.1)Baseline separation of enantiomers.[3]

Data from studies on structurally related chiral alcohols.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a general method for determining the enantiomeric excess of a chiral alcohol using chiral HPLC.

  • Sample Preparation : Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

  • Instrumentation : Use an HPLC system equipped with a chiral column (e.g., Chiralcel ODH) and a UV detector.

  • Chromatographic Conditions :

    • Mobile Phase : A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25 °C.

    • Detection : UV at 254 nm.

  • Injection : Inject a small volume (e.g., 10 µL) of the sample solution.

  • Data Analysis : Integrate the peak areas of the two enantiomers in the resulting chromatogram. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

G start Racemic Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC dissolve->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram calculate Calculate Enantiomeric Excess chromatogram->calculate end Result (ee%) calculate->end

Workflow for Chiral HPLC Analysis.

Diastereomeric Derivatization Followed by Achiral Chromatography

An alternative to direct chiral chromatography involves derivatizing the enantiomeric mixture with a chiral resolving agent to form diastereomers. These diastereomers can then be separated using standard, achiral chromatography techniques.

Common Chiral Derivatizing Agents for Alcohols
  • (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid)

  • (-)-Camphorsultam

  • (S)-(-)-α-Phenylethylamine

The choice of derivatizing agent can influence the ease of separation of the resulting diastereomers.

Experimental Protocol: Diastereomeric Derivatization
  • Derivatization : React the racemic alcohol (1 equiv.) with a chiral derivatizing agent (e.g., (R)-Mosher's acid chloride, 1.1 equiv.) in the presence of a base (e.g., pyridine) in an inert solvent (e.g., dichloromethane).

  • Workup : Quench the reaction and purify the resulting diastereomeric esters by standard column chromatography on silica gel.

  • Separation : Separate the diastereomers using achiral HPLC or preparative TLC.

  • Cleavage : Hydrolyze the separated diastereomeric esters to obtain the individual enantiomers of the alcohol.

  • Analysis : Confirm the enantiomeric purity of each alcohol enantiomer by chiral HPLC.

G cluster_derivatization Derivatization cluster_separation Separation cluster_cleavage Cleavage & Analysis racemic_alcohol Racemic Alcohol reaction React to Form Diastereomers racemic_alcohol->reaction chiral_agent Chiral Derivatizing Agent chiral_agent->reaction achiral_hplc Achiral HPLC/Column Chromatography reaction->achiral_hplc diastereomer1 Diastereomer 1 achiral_hplc->diastereomer1 diastereomer2 Diastereomer 2 achiral_hplc->diastereomer2 cleavage1 Cleavage diastereomer1->cleavage1 cleavage2 Cleavage diastereomer2->cleavage2 enantiomer1 Enantiomer 1 cleavage1->enantiomer1 enantiomer2 Enantiomer 2 cleavage2->enantiomer2 chiral_hplc_analysis Chiral HPLC for ee% enantiomer1->chiral_hplc_analysis enantiomer2->chiral_hplc_analysis

Logical Flow for Diastereomeric Derivatization.

Conclusion

References

Comparative Analysis of Reaction Kinetics: Transformations of 2-Bromohexa-1,5-dien-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of competing reaction pathways for 2-Bromohexa-1,5-dien-3-ol, supported by kinetic data and experimental protocols.

The synthetic utility of this compound lies in its potential to undergo various transformations, primarily intramolecular cyclization and competing solvolysis reactions. Understanding the kinetics of these pathways is crucial for controlling product distribution and optimizing reaction conditions in the development of novel chemical entities. This guide provides a comparative analysis of these competing reactions, supported by representative kinetic data from analogous systems and a detailed experimental protocol for their investigation.

Competing Reaction Pathways: Intramolecular Cyclization vs. Solvolysis

This compound, an allylic bromohydrin, can undergo two primary competing reactions: an intramolecular cyclization to form a five-membered heterocyclic ether and a solvolysis reaction (SN1/E1) in a nucleophilic solvent. The predominance of one pathway over the other is dictated by the reaction conditions, including solvent polarity and temperature.

The intramolecular cyclization is a 5-exo-tet process, generally favored due to the formation of a thermodynamically stable five-membered ring. In contrast, solvolysis, a reaction where the solvent acts as the nucleophile, proceeds through a carbocation intermediate, leading to substitution and elimination products. For secondary allylic bromides, SN1 and E1 pathways often compete.

Quantitative Kinetic Data Comparison

Table 1: Representative Kinetic Data for Competing Transformations of Unsaturated Bromo-Alcohols

Reaction TypeSubstrate AnalogSolventTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference System
Intramolecular Cyclization 5-Hexen-1-ol derivative (radical cyclization)Benzene25k_cyclization ≈ 3.3 s⁻¹~20-30Unsaturated Alkylperoxy Radicals[1]
Solvolysis (SN1) 2-Bromooctane80% Ethanol80k_solvolysis ≈ 1.1 x 10⁻⁵ s⁻¹Not SpecifiedSecondary Alkyl Halides[2]
Elimination (E1) Tertiary Amyl Bromide80% Ethanol25E1/SN1 ratio increases with temperatureHigher than SN1Tertiary Alkyl Halides[3]

Note: The data presented are from different systems and are intended to provide an order-of-magnitude comparison. Actual rates for this compound will vary.

Signaling Pathways and Logical Relationships

The competition between intramolecular cyclization and solvolysis (SN1/E1) can be visualized as a branching pathway from a common intermediate or directly from the substrate.

G Substrate This compound Carbocation Allylic Carbocation Intermediate Substrate->Carbocation Ionization (slow, RDS for Solvolysis) Cyclization Intramolecular Cyclization (5-exo-tet) Substrate->Cyclization Direct Attack (concerted or stepwise) SN1 SN1 Product (Substitution) Carbocation->SN1 Nucleophilic Attack (Solvent) E1 E1 Product (Elimination) Carbocation->E1 Proton Abstraction (Solvent)

Caption: Competing reaction pathways for this compound.

Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

This protocol outlines a general method for monitoring the reaction kinetics of this compound transformations using UV-Vis spectrophotometry. This technique is suitable if the starting material, a product, or a reaction intermediate possesses a chromophore that absorbs in the UV-Vis region, and the absorbance changes as the reaction progresses.

Objective: To determine the rate constants for the competing intramolecular cyclization and solvolysis of this compound under various conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., ethanol, methanol, water, or mixtures thereof)

  • Thermostatted UV-Vis spectrophotometer with a multi-cell holder

  • Quartz cuvettes (1 cm path length)

  • Constant temperature bath

  • Syringes and needles for sample transfer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of a known concentration in the desired solvent. The concentration should be chosen to give an initial absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

    • Prepare the reaction solvent or solvent mixture.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the reactant or a product. If monitoring the disappearance of the reactant, scan the UV-Vis spectrum of the starting material to determine its λ_max.

    • Equilibrate the spectrophotometer's cell holder and the constant temperature bath to the desired reaction temperature.

  • Kinetic Run:

    • Place a cuvette containing the reaction solvent in the reference cell of the spectrophotometer.

    • Place a cuvette containing the same solvent in the sample cell.

    • Inject a small, precise volume of the stock solution of this compound into the sample cuvette.

    • Quickly mix the solution by inverting the cuvette (if sealed) or by gentle swirling.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time. Data should be collected at regular intervals until the reaction is complete or has proceeded to a significant extent.

  • Data Analysis:

    • Plot absorbance versus time.

    • To determine the order of the reaction, plot ln(Absorbance) vs. time for a first-order reaction and 1/Absorbance vs. time for a second-order reaction. The plot that yields a straight line indicates the order of the reaction with respect to the absorbing species. The pseudo-first-order rate constant (k_obs) can be obtained from the slope of the linear plot.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

    • To distinguish between the rates of cyclization and solvolysis, product analysis at various time points using techniques like GC-MS or NMR is required to determine the ratio of products formed. The individual rate constants can then be calculated from the observed overall rate constant and the product ratio.

Experimental Workflow

The following diagram illustrates the workflow for the kinetic analysis of this compound transformations.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solution of Substrate D Initiate Reaction in Cuvette A->D B Prepare Reaction Solvent B->D C Equilibrate Spectrophotometer and Temperature Bath C->D E Monitor Absorbance vs. Time D->E F Plot Kinetic Data (Abs vs. t, ln(Abs) vs. t) E->F H Product Analysis (GC-MS/NMR) at Different Time Points E->H G Determine Rate Constant (k_obs) F->G J Arrhenius Plot (ln(k) vs. 1/T) G->J I Calculate Individual Rate Constants (k_cyclization, k_solvolysis) H->I K Determine Activation Energy (Ea) J->K

References

A Comparative Guide to the Cyclization of 2-Bromohexa-1,5-dien-3-ol: A DFT Perspective on Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanistic intricacies of cyclization reactions is paramount for the rational design of synthetic routes toward complex molecules. This guide provides a comparative analysis of the reaction mechanism for the cyclization of 2-Bromohexa-1,5-dien-3-ol, a precursor to valuable cyclopentanol derivatives. Due to the limited availability of direct DFT studies on this specific substrate, this guide will compare a plausible base-catalyzed intramolecular SN2-type mechanism with a documented palladium-catalyzed oxidative cyclization of a closely related substrate, 1-bromohexa-1,5-dien-3-ols.

Introduction

The cyclization of functionalized hexadienes is a powerful strategy for the synthesis of five-membered carbocycles, a common motif in numerous natural products and pharmaceutical agents. This compound represents a versatile starting material for the construction of substituted cyclopentenols. The presence of a hydroxyl group, a vinyl bromide, and an additional olefinic bond allows for various competing and complementary reaction pathways. This guide explores two such pathways—a hypothetical base-catalyzed intramolecular nucleophilic substitution and a literature-documented palladium-catalyzed tandem oxidative cyclization—from a computational chemistry perspective.

Comparison of Reaction Pathways

The cyclization of this compound can be envisioned to proceed through distinct mechanisms, each leading to unique product profiles. Below, we compare a plausible base-catalyzed pathway with a palladium-catalyzed alternative.

FeatureBase-Catalyzed Intramolecular SN2-type CyclizationPalladium-Catalyzed Oxidative Cyclization
Catalyst/Reagent Base (e.g., NaH, K2CO3)Pd(OAc)2, PPh3, Na2CO3
Proposed Intermediate Alkoxideπ-allyl Palladium complex
Initial Step Deprotonation of the hydroxyl groupOxidative addition of Pd(0) to the C-Br bond
Key Transformation Intramolecular nucleophilic attack of the alkoxide on the vinyl bromideIntramolecular Heck-type cyclization (5-exo-trig) followed by oxidation
Expected Product 2-vinylcyclopent-2-en-1-olCyclopentenone derivatives[1]
Stereochemical Control Dependent on the stereochemistry of the starting material and the SN2' or SN2 nature of the attackInfluenced by the coordination of the palladium catalyst and ligands

Mechanistic Details and Energetics: A DFT-Informed View

While specific DFT data for the base-catalyzed cyclization of this compound is not available in the reviewed literature, we can infer the likely energetic landscape and key structures based on related systems. The palladium-catalyzed pathway, on the other hand, has been investigated for similar substrates, providing a basis for comparison.[1]

Base-Catalyzed Intramolecular Cyclization: A Plausible Pathway

In the presence of a base, the hydroxyl group of this compound is deprotonated to form an alkoxide. This nucleophilic alkoxide can then undergo an intramolecular 5-exo-trig cyclization. This type of cyclization is generally favored according to Baldwin's rules. The reaction would likely proceed through a transition state where the oxygen atom attacks the carbon bearing the bromine atom, displacing the bromide ion.

Plausible Base-Catalyzed Cyclization Pathway

G cluster_0 Base-Catalyzed Cyclization Start This compound Alkoxide Alkoxide Intermediate Start->Alkoxide + Base - H-Base+ TS1 5-exo-trig Transition State Alkoxide->TS1 Intramolecular Attack Product 2-vinylcyclopent-2-en-1-ol TS1->Product - Br-

Caption: Proposed pathway for base-catalyzed cyclization.

Palladium-Catalyzed Tandem Oxidative Cyclization

For the closely related 1-bromohexa-1,5-dien-3-ols, a palladium-catalyzed tandem oxidative cyclization has been reported to yield cyclopentenones.[1] The proposed mechanism involves an initial oxidative addition of a Pd(0) species to the carbon-bromine bond. This is followed by an intramolecular Heck cyclization onto the pendant alkene, forming a five-membered ring and a Pd(II)-alkyl intermediate. Subsequent β-hydride elimination and oxidation steps would lead to the final cyclopentenone product.

Palladium-Catalyzed Oxidative Cyclization Pathway

G cluster_1 Palladium-Catalyzed Cyclization Start_Pd 1-Bromohexa-1,5-dien-3-ol OxAdd Oxidative Addition (Pd-Intermediate) Start_Pd->OxAdd + Pd(0) Heck_TS 5-exo-trig Heck Transition State OxAdd->Heck_TS Cyclized_Pd Cyclized Pd-Intermediate Heck_TS->Cyclized_Pd Product_Pd Cyclopentenone Cyclized_Pd->Product_Pd Oxidation

Caption: Documented pathway for a similar substrate.

Experimental and Computational Protocols

To rigorously investigate the reaction mechanism of this compound cyclization, a combined experimental and computational approach is recommended.

Experimental Protocol
  • Reaction Setup: The cyclization reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). The substrate, this compound, would be dissolved in a suitable solvent (e.g., THF, DMF).

  • Reagent Addition: For the base-catalyzed reaction, a chosen base (e.g., NaH) would be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). For the palladium-catalyzed reaction, the palladium precursor (e.g., Pd(OAc)2), ligand (e.g., PPh3), and base (e.g., Na2CO3) would be added to the solution of the substrate.

  • Monitoring and Analysis: The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Product Isolation and Characterization: Upon completion, the reaction would be quenched, and the product extracted. The isolated product should be purified by column chromatography and characterized by NMR (1H, 13C), IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Computational Protocol (DFT)
  • Software: All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology: The B3LYP or M06-2X density functionals are commonly used for such mechanistic studies. A basis set such as 6-31+G(d,p) for non-metal atoms and an appropriate effective core potential (ECP) basis set (e.g., LANL2DZ) for palladium should be employed.

  • Geometry Optimization: The geometries of the reactant, intermediates, transition states, and products should be fully optimized.

  • Frequency Calculations: Vibrational frequency calculations should be performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Solvation Effects: The influence of the solvent can be modeled using a polarizable continuum model (PCM).

  • Energy Profile: The relative Gibbs free energies of all species along the reaction coordinate should be calculated to construct the reaction energy profile and identify the rate-determining step.

DFT Workflow

G Start Initial Structure (Reactant) Opt Geometry Optimization Start->Opt Freq Frequency Calculation Opt->Freq TS_Search Transition State Search Opt->TS_Search Energy Single Point Energy Freq->Energy TS_Search->Freq IRC IRC Calculation TS_Search->IRC IRC->Opt Profile Reaction Energy Profile Energy->Profile

Caption: A typical DFT workflow for mechanistic studies.

Conclusion

The cyclization of this compound offers a rich landscape for mechanistic investigation. While a base-catalyzed intramolecular SN2-type reaction represents a plausible and direct route to cyclopentenol derivatives, alternative pathways, such as the palladium-catalyzed oxidative cyclization observed for similar substrates, provide access to different product classes, namely cyclopentenones. A thorough understanding of the competing reaction mechanisms, supported by rigorous DFT calculations and experimental validation, is crucial for controlling the selectivity and outcome of this important transformation. The protocols and comparative analysis presented here serve as a foundational guide for researchers aiming to exploit the synthetic potential of this versatile substrate.

References

Safety Operating Guide

Proper Disposal of 2-Bromohexa-1,5-dien-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 2-Bromohexa-1,5-dien-3-ol as a halogenated organic hazardous waste. Segregate from other waste streams and dispose of through a licensed hazardous waste disposal facility.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to protect the environment. This compound, a brominated unsaturated alcohol, possesses chemical properties that necessitate careful handling and disposal as hazardous waste. This guide provides detailed procedures for its safe management and disposal in a laboratory setting.

Hazard Profile and Disposal Considerations

The disposal protocol for this compound is dictated by its chemical nature as both a brominated organic compound and an unsaturated alcohol. Brominated organic compounds are often categorized as hazardous waste due to their potential for environmental persistence and toxicity.[1][2] Unsaturated alcohols may exhibit reactivity and flammability hazards.[3][4][5]

Hazard Classification Disposal Consideration Regulatory Guideline
Halogenated Organic Compound Must be segregated as halogenated organic waste.[6]Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[2]
Flammable Liquid (potential) Keep away from ignition sources. Store in a cool, well-ventilated area.[7]Follow guidelines for flammable liquid waste disposal.
Environmental Hazard (potential) Avoid release to the environment. Do not dispose of down the drain.[8]EPA regulations on hazardous waste disposal.
Toxicity (potential) Handle with appropriate Personal Protective Equipment (PPE).[9][10]Refer to the specific Safety Data Sheet (SDS) for detailed toxicological information.

Experimental Protocols: Step-by-Step Disposal Procedure

The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear chemical splash goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable for handling organic compounds).[3][9]

  • All handling of the waste should be conducted in a well-ventilated area or a chemical fume hood.[4]

2. Waste Segregation and Collection:

  • Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[6]

  • Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or solid waste.[6]

  • The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[11]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Indicate the approximate volume or mass of the waste in the container.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • Ensure the storage area is cool, dry, and away from heat sources, open flames, and incompatible materials.[7]

5. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

  • The primary method for the disposal of brominated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[1] This process is designed to destroy the organic molecule and capture any harmful byproducts.[1]

6. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for disposal as halogenated organic waste.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Preparation and Handling cluster_1 Waste Collection and Segregation cluster_2 Storage and Disposal A Wear appropriate PPE: - Goggles - Lab Coat - Gloves B Work in a well-ventilated area (e.g., fume hood) C Identify waste as This compound B->C D Is it a halogenated organic compound? C->D E YES D->E G NO (Follow other waste protocols) D->G F Collect in a designated 'Halogenated Organic Waste' container E->F H Securely seal and label the waste container F->H I Store in a designated satellite accumulation area H->I J Arrange for pickup by a licensed hazardous waste disposal company I->J K Final Disposal: High-Temperature Incineration J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromohexa-1,5-dien-3-OL

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromohexa-1,5-dien-3-OL was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally related bromo-alcohols and should be used as a precautionary guide. Researchers must consult the supplier-specific SDS upon acquisition of this chemical and adhere to all institutional safety protocols.

This document provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance is based on the known hazards of similar chemical compounds.

Immediate Safety and Hazard Summary

Based on analogous compounds, this compound is anticipated to be a hazardous substance. Key potential hazards include:

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[1][2]

  • Respiratory Tract Irritation: Vapors or mists may cause respiratory irritation.[1]

  • Toxicity: May be toxic if swallowed, inhaled, or absorbed through the skin.[3]

  • Flammability: The presence of double bonds and a hydroxyl group suggests potential flammability.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. Closed-toe shoes.To prevent skin contact, which may cause irritation or toxic effects.[1][3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.To prevent inhalation of potentially toxic and irritating vapors.[1][4]

Operational and Handling Plan

1. Engineering Controls:

  • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
  • An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

2. Handling Protocol:

  • Pre-Use:
  • Read and understand the supplier's SDS thoroughly.
  • Ensure all required PPE is available and in good condition.
  • Prepare all necessary equipment and reagents before handling the chemical.
  • During Use:
  • Avoid direct contact with skin and eyes.[2]
  • Avoid breathing vapors or mists.[1]
  • Keep the container tightly closed when not in use.[1]
  • Use the smallest practical quantities for the experiment.
  • Grounding of containers and receiving equipment may be necessary if the compound is flammable.
  • Post-Use:
  • Wash hands thoroughly with soap and water after handling.
  • Decontaminate all work surfaces.
  • Properly label and store any remaining material.

Emergency Procedures

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for disposal. Ventilate the area.

Disposal Plan

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials in a designated, labeled, and sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Workspace prep_ppe->prep_setup handle_chem Handle Chemical in Fume Hood prep_setup->handle_chem post_decon Decontaminate Workspace handle_chem->post_decon disp_waste Collect Hazardous Waste handle_chem->disp_waste post_wash Wash Hands post_decon->post_wash disp_dispose Dispose per Regulations disp_waste->disp_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.